Benzyl selenocyanate
Description
Structure
2D Structure
Properties
IUPAC Name |
benzyl selenocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NSe/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKWDMOVMQKKQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[Se]C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NSe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196924 | |
| Record name | Benzyl selenocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4671-93-6 | |
| Record name | Benzyl selenocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4671-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl selenocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004671936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4671-93-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522024 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl selenocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZYL SELENOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09ZBE12LSD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Benzyl Selenocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl selenocyanate (C₈H₇NSe) is an organoselenium compound that has garnered significant interest in the scientific community for its potential therapeutic applications. Found in selenium-enriched garlic, this compound has demonstrated notable chemopreventive and antimicrobial activities.[1] Its ability to inhibit key cellular signaling pathways positions it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical properties, structural features, and relevant experimental protocols for this compound.
Chemical Properties
This compound is a clearish/white crystalline powder at room temperature.[1] A summary of its key chemical properties is presented in Table 1.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₇NSe | [1] |
| Molecular Weight | 196.11 g/mol | [1] |
| CAS Number | 4671-93-6 | [1] |
| Appearance | Clearish/white crystalline powder | [1] |
| Melting Point | 71-72 °C | [2] |
| Boiling Point | 276.7±33.0 °C (Predicted) | [3] |
| Solubility | Soluble in acetonitrile.[4] Can be crystallized from a benzene/toluene and heptane mixture.[4] |
Molecular Structure
Table 2: Representative Bond Lengths and Angles for the Selenocyanate Group
| Bond/Angle | Value |
| C-Se Bond Length | ~1.95 Å |
| Se-C≡N Bond Length | ~1.83 Å |
| C≡N Bond Length | ~1.14 Å |
| C-Se-C Angle | ~98° |
| Se-C-N Angle | ~178° |
Note: These are representative values from a related structure and may vary slightly for this compound.
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of a benzyl halide with potassium selenocyanate in acetonitrile.[4]
Materials:
-
Benzyl bromide (or benzyl chloride)
-
Potassium selenocyanate (KSeCN)
-
Acetonitrile (anhydrous)
-
Benzene
-
Toluene
-
Heptane
-
Distilled water
Procedure: [4]
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzyl bromide (1.0 eq) in anhydrous acetonitrile.
-
In a separate flask, dissolve potassium selenocyanate (1.1 eq) in anhydrous acetonitrile.
-
Slowly add the potassium selenocyanate solution to the stirred benzyl bromide solution at room temperature.
-
Stir the reaction mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by the formation of a white precipitate (KBr or KCl).
-
Upon completion, pour the reaction mixture into a beaker containing distilled water.
-
Stir the aqueous mixture for approximately 30 minutes to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with distilled water to remove any inorganic salts.
-
For purification, dissolve the crude product in a minimal amount of a 1:1 benzene/toluene mixture.
-
Induce crystallization by the slow addition of heptane until the solution becomes cloudy.
-
Allow the solution to stand at a low temperature (e.g., 4 °C) to facilitate complete crystallization.
-
Collect the purified crystals by vacuum filtration and dry under vacuum.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃). The expected spectrum will show a singlet for the benzylic protons (CH₂) and multiplets for the aromatic protons of the phenyl group.
-
¹³C NMR: Dissolve the sample in a suitable deuterated solvent. The spectrum will show characteristic peaks for the benzylic carbon, the cyano carbon, and the aromatic carbons.
Infrared (IR) Spectroscopy:
-
Prepare the sample as a KBr pellet or a Nujol mull.
-
The IR spectrum will exhibit a sharp, strong absorption band characteristic of the C≡N stretch of the selenocyanate group, typically in the range of 2150-2160 cm⁻¹. Other characteristic peaks for the benzyl group will also be present.
Mass Spectrometry (MS):
-
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound. The fragmentation pattern will be characteristic of the benzyl and selenocyanate moieties.
Biological Activity and Signaling Pathways
This compound has been shown to inhibit the activity of Protein Kinase A (PKA) and Protein Kinase C (PKC), two key enzymes involved in various cellular signaling pathways.[3][5] The exact mechanism of inhibition is still under investigation, but it is believed to involve direct interaction with the kinase domains.
Caption: Conceptual diagram of PKA and PKC inhibition.
Furthermore, the structurally related compound, benzyl isothiocyanate, has been shown to modulate the Extracellular signal-regulated kinase (ERK) pathway.[6] While direct evidence for this compound is pending, it is plausible that it may also interact with this critical signaling cascade that regulates cell proliferation, differentiation, and survival.
Caption: Hypothesized modulation of the ERK pathway.
Conclusion
This compound is a compound of significant interest due to its biological activities. This guide has provided a detailed overview of its chemical and structural properties, along with methodologies for its synthesis and characterization. The elucidation of its inhibitory effects on key signaling pathways, such as PKA, PKC, and potentially the ERK pathway, opens avenues for its further exploration as a lead compound in the development of novel therapeutics. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. A Facile Synthesis of Substituted Benzyl Selenocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Benzyl isothiocyanate promotes miR-99a expression through ERK/AP-1-dependent pathway in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Benzyl Selenocyanate from Benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of benzyl selenocyanate from benzyl bromide, a reaction of significant interest in the development of organoselenium compounds as potential chemopreventive agents.[1][2][3] This document details the underlying chemical principles, optimized experimental protocols, and quantitative data to support researchers in the efficient and pure synthesis of this class of compounds.
Introduction
Organoselenium compounds, particularly benzyl selenocyanates, have garnered considerable attention for their potential applications in medicinal chemistry and drug development.[1][2][3] Their synthesis from readily available benzyl halides is a fundamental transformation. This guide focuses on a facile and efficient method for the synthesis of this compound and its derivatives from benzyl bromide, emphasizing a procedure that avoids the need for chromatographic purification, thereby reducing waste and cost.[1][2]
Reaction Principle and Mechanism
The synthesis of this compound from benzyl bromide is a nucleophilic substitution reaction. The selenocyanate anion (SeCN⁻), typically from potassium selenocyanate (KSeCN), acts as the nucleophile, displacing the bromide ion from the benzylic carbon. The reaction is generally carried out in a polar aprotic solvent, such as acetonitrile, which facilitates the dissolution of the reactants and promotes the substitution reaction.[1][2][4]
The choice of solvent is critical to the success of the synthesis. While solvents like acetone have been used, they can react with the selenocyanate nucleophile, leading to impurities that are difficult to separate from the desired product.[1] Acetonitrile is a preferred solvent as it is less susceptible to nucleophilic attack by KSeCN, and the byproduct, potassium bromide (KBr), is insoluble in it, providing a visual indicator of reaction progress.[1][2][4]
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the yields and melting points for the synthesis of this compound and several substituted derivatives from their corresponding benzyl halides. The data is adapted from a facile synthesis protocol that allows for the isolation of pure products without chromatography.[1][2]
| Starting Material | Product | % Yield* | Melting Point (°C) |
| Benzyl bromide | This compound | 54 | 71-72 |
| 4-Fluorobenzyl bromide | 4-Fluorothis compound | 50 | 64-65 |
| 4-Methylbenzyl bromide | 4-Methylthis compound | 54 | 51-52 |
| 4-Methoxybenzyl chloride | 4-Methoxythis compound | 70 | 56-57 |
| 4-tert-Butylbenzyl bromide | 4-tert-Butylthis compound | 52 | 90-91 |
*Yields are reported after a single crystallization, and no attempts were made to optimize them by obtaining a second crop of crystals.[1][2]
Detailed Experimental Protocols
Two primary protocols for the synthesis of this compound from benzyl bromide are presented below. The first is a rapid, room-temperature procedure in acetonitrile, while the second involves refluxing in ethanol.
This method is preferred for its mild conditions, short reaction time, and avoidance of chromatographic purification.
Materials and Equipment:
-
Benzyl bromide (or substituted benzyl halide)
-
Potassium selenocyanate (KSeCN)
-
Anhydrous acetonitrile (CH₃CN)
-
Distilled water
-
Benzene/Toluene (1:1 mixture)
-
Heptane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Nitrogen or argon source for inert atmosphere
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the benzylic halide (2.0 mmol) in anhydrous acetonitrile (15 mL) with stirring under an inert atmosphere.
-
Reagent Addition: Separately, dissolve potassium selenocyanate (2.2 mmol) in anhydrous acetonitrile (5 mL). Add this solution to the stirred solution of the benzylic halide. Rinse the flask that contained the KSeCN with an additional 1-2 mL of acetonitrile and add this to the reaction mixture.
-
Reaction Monitoring: The formation of a fine white precipitate (KBr or KCl) indicates the progress of the reaction. The reaction is typically complete within 30-60 minutes when no further precipitate is observed. Completion can be verified by TLC.
-
Work-up: Pour the reaction mixture into distilled water (200 mL) and stir for approximately 30 minutes.
-
Isolation of Crude Product: Cool the aqueous mixture in an ice bath and collect the solid precipitate by vacuum filtration. Wash the solid generously with water to remove any excess salts.
-
Purification by Recrystallization: Dissolve the crude solid in a minimal amount of a 1:1 mixture of benzene and toluene (typically 1-4 mL). Induce crystallization by adding heptane until the cloud point is reached (generally 20-40 mL). Seal the flask and cool it to -20°C for 1-2 hours to induce crystallization.
-
Final Product Collection: Collect the purified crystals by vacuum filtration.
Caption: Experimental workflow for the synthesis of this compound.
This alternative method uses a different solvent and higher temperature.
Materials and Equipment:
-
Benzyl bromide (10 mmol, 1.71g)
-
Potassium selenocyanate (12 mmol, 1.73g)
-
Ethanol (10 mL)
-
Activated charcoal
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Reaction Setup: Combine benzyl bromide (10 mmol), potassium selenocyanate (12 mmol), and ethanol (10 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Heating: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress periodically by TLC.
-
Removal of Inorganic Salts: After the reaction is complete, cool the mixture and separate the inorganic salt (KBr) by filtration.
-
Decolorization: Heat the filtrate with activated charcoal.
-
Crystallization: Filter the hot reaction mixture and allow the filtrate to cool. Crystals of this compound will form upon cooling.
-
Isolation: Separate the crystals by filtration. The purity of the compound can be evaluated by TLC and confirmed by mass spectrometry and NMR.
Safety Considerations
-
Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.[5]
-
Organoselenium compounds and potassium selenocyanate are toxic. Avoid inhalation and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle all solvents in a fume hood and away from ignition sources.
Conclusion
The synthesis of this compound from benzyl bromide can be achieved through a facile and efficient procedure using potassium selenocyanate in acetonitrile at room temperature.[1][2][4][6] This method offers satisfactory yields and high purity without the need for column chromatography, making it an attractive approach for researchers in drug discovery and medicinal chemistry.[1][2][6] The provided protocols and data serve as a comprehensive guide for the successful synthesis and purification of this important class of organoselenium compounds.
References
- 1. A Facile Synthesis of Substituted Benzyl Selenocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. mdpi.com [mdpi.com]
- 5. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 6. A facile synthesis of substituted benzyl selenocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Benzyl Selenocyanate in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl selenocyanate (BSC) is an organoselenium compound recognized for its chemopreventive and potential anticancer properties.[1][2] Found in selenium-enriched garlic, BSC belongs to a class of compounds that leverage the unique biochemical properties of selenium to interfere with cancerous processes.[2] While its efficacy has been demonstrated in various preclinical models, a detailed elucidation of its molecular mechanism is an ongoing area of research.[1]
This technical guide synthesizes the current understanding of BSC's mechanism of action in cancer cells. It is important to note that the closely related sulfur analog, benzyl isothiocyanate (BITC), has been more extensively studied. Given the chemical similarities between selenium and sulfur, the mechanisms of BITC are often considered a predictive model for BSC's activity. This document will first detail the established actions of BSC and then explore the well-documented pathways of BITC that are likely shared or similar, providing a comprehensive, albeit partially predictive, overview. The primary mechanism is believed to hinge on the induction of cellular redox imbalance, leading to apoptosis, cell cycle arrest, and the modulation of critical signaling pathways that govern cancer cell proliferation and survival.[1]
Quantitative Efficacy of Selenocompounds
The cytotoxic potential of organoselenium compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The data available for various selenocompounds, including derivatives related to BSC, highlight their activity across different cancer cell lines.
| Compound Class | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Benzodioxyl Selenocyanate (2a) | HT-29 | Colon Cancer | < 12 | [3] |
| Benzodioxyl Selenocyanate (2a) | H1299 | Lung Cancer | < 12 | [3] |
| Benzodioxyl Selenocyanate (2b) | HT-29 | Colon Cancer | < 12 | [3] |
| Benzodioxyl Selenocyanate (2b) | H1299 | Lung Cancer | < 12 | [3] |
| Benzodioxyl Selenocyanate (2b) | HCT-116 | Colon Cancer | ~ 11 | [3] |
| Diselenide Compound (59) | Strain 1 | Not Specified | 47.6 | [3] |
| Diselenide Compound (59) | Strain 2 | Not Specified | 36.4 | [3] |
| Diselenide Compound (35) | Strain 1 | Not Specified | 49.4 | [3] |
| Diselenide Compound (35) | Strain 2 | Not Specified | 56.1 | [3] |
Table 1: Antiproliferative activity of various organoselenium compounds expressed as IC50 values. Data indicates moderate to high cytotoxicity in specific cancer cell lines.
Core Mechanisms of Action
The anticancer effects of BSC and its analogs are multifaceted, stemming from their ability to induce profound oxidative stress within cancer cells, which are often more vulnerable to such insults than their normal counterparts.
Induction of Reactive Oxygen Species (ROS)
A primary mechanism for BSC and its analogs is the generation of intracellular Reactive Oxygen Species (ROS).[4] Cancer cells typically have higher basal ROS levels, making them susceptible to further ROS induction.[5] BSC treatment disrupts the cellular redox balance, leading to an accumulation of ROS such as superoxide and hydrogen peroxide. This oxidative stress is a central trigger for subsequent downstream events, including apoptosis and autophagy.[4][6]
Triggering of Apoptotic Pathways
The excessive ROS generated by BSC treatment activates programmed cell death, or apoptosis, through both the intrinsic and extrinsic pathways.
-
Intrinsic (Mitochondrial) Pathway : ROS accumulation leads to a loss of mitochondrial membrane potential (Ψm).[7] This triggers the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. The process is regulated by the Bcl-2 family of proteins, with BSC analogs shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[8][9] Released cytochrome c activates a cascade of effector caspases, primarily Caspase-9 and the executioner Caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[7][8]
-
Extrinsic (Death Receptor) Pathway : Studies on BITC show that it can increase the expression of death receptors, such as DR4 and DR5, on the cancer cell surface.[8][9] This sensitization allows for the activation of the extrinsic apoptotic pathway, initiated by the activation of Caspase-8, which can then directly activate executioner caspases.[8]
Induction of Cell Cycle Arrest
BSC and its analogs can halt the proliferation of cancer cells by inducing cell cycle arrest. Depending on the cancer cell type and dosage, this arrest occurs predominantly at the G1 or G2/M phase of the cell cycle.[1][10]
-
G1 Arrest : In some models, treatment leads to G1 arrest by downregulating the expression and activity of key regulatory proteins such as Cyclin D1, Cyclin A, Cyclin-Dependent Kinase 2 (CDK2), and CDK4.[11]
-
G2/M Arrest : In other contexts, particularly in response to DNA damage, arrest occurs at the G2/M checkpoint.[10][12] This is associated with the downregulation of proteins like Cyclin B1, Cdc2, and Cdc25C, and an upregulation of the CDK inhibitor p21.[10][12]
Inhibition of Key Pro-Survival Signaling Pathways
BSC exerts its anticancer effects by modulating several key signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway : The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and resistance to therapy.[13][14] The analog BITC has been shown to suppress this pathway by reducing the phosphorylation, and thus the activity, of key components including PI3K, Akt, PDK1, and mTOR.[15] Inhibition of this pathway prevents the phosphorylation and subsequent cytoplasmic sequestration of FOXO transcription factors, allowing them to enter the nucleus and activate pro-apoptotic and cell cycle inhibitory genes like Bim and p27/p21.[15]
-
MAPK Pathway : The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the ERK, JNK, and p38 cascades, regulates cell proliferation, differentiation, and stress responses.[16] BSC analogs can modulate this pathway, often leading to the activation of the stress-related JNK and p38 pathways, which can promote apoptosis, while inhibiting the pro-proliferative ERK pathway.[17][18]
-
NF-κB Pathway : Nuclear Factor-κB (NF-κB) is a transcription factor that plays a central role in inflammation and cell survival, and its constitutive activation is common in many cancers.[19][20] BSC analogs have been shown to downregulate the expression of NF-κB, thereby inhibiting its pro-survival and pro-inflammatory functions and sensitizing cancer cells to apoptosis.[21]
-
Other Potential Targets : Preliminary evidence suggests BSC may also inhibit the activity of DNA cytosine methyltransferase, Protein Kinase A (PKA), and Protein Kinase C (PKC), further contributing to its anticancer effects.[2]
Visualized Mechanisms and Workflows
The following diagrams, rendered using DOT language, illustrate the key molecular pathways and experimental workflows discussed.
Caption: BSC induces ROS, triggering both intrinsic and extrinsic apoptotic pathways.
Caption: BSC inhibits the PI3K/Akt/mTOR survival pathway, promoting apoptosis.
Caption: BSC activates pro-apoptotic JNK/p38 and inhibits pro-proliferative ERK.
Caption: Workflow for analyzing protein expression changes after BSC treatment.
Experimental Protocols
The following are generalized protocols for key experiments used to investigate the mechanism of action of compounds like BSC.
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effect of BSC on cancer cells.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment : Replace the medium with fresh medium containing various concentrations of BSC (e.g., 0-100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement : Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment : Culture cells in 6-well plates and treat with BSC at desired concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting : Collect both adherent and floating cells. Wash twice with cold PBS.
-
Staining : Resuspend cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation : Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis : Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis/necrosis.
Intracellular ROS Detection (H2DCFDA Assay)
This assay measures the intracellular generation of ROS.
-
Cell Treatment : Seed cells in a 96-well plate (or appropriate vessel for microscopy/flow cytometry) and treat with BSC. Include a positive control (e.g., H₂O₂) and a negative control. An ROS scavenger like N-acetylcysteine (NAC) can be used to confirm ROS-dependent effects.[4][6]
-
Probe Loading : After treatment, wash the cells with PBS and incubate them with 10-20 µM 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) in serum-free medium for 30 minutes at 37°C in the dark.[4]
-
Measurement : Wash the cells again to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (Ex/Em ~495/529 nm).[22] The intensity is proportional to the amount of intracellular ROS.
Western Blotting
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction : After treating cells with BSC, wash them with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE : Denature equal amounts of protein (e.g., 20-40 µg) and separate them by size on a polyacrylamide gel.
-
Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Caspase-3, Cyclin D1) overnight at 4°C.
-
Secondary Antibody : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Conclusion and Future Directions
This compound is a potent anticancer agent that functions primarily by inducing overwhelming oxidative stress in cancer cells. This initial insult triggers a cascade of events including the activation of apoptotic machinery, arrest of the cell cycle, and profound inhibition of critical pro-survival signaling networks like the PI3K/Akt and MAPK pathways. While many of these detailed mechanisms are inferred from its extensively studied analog, benzyl isothiocyanate, the foundational role of redox imbalance is a well-established characteristic of organoselenium compounds.
For drug development professionals, BSC represents a promising chemical scaffold. Future research should focus on elucidating the specific protein targets and pathway modulations unique to BSC to differentiate its activity from sulfur-containing analogs. A deeper understanding of its pharmacokinetics, pharmacodynamics, and selectivity for cancer cells over normal cells will be critical for its translation into a viable clinical therapeutic. The development of more potent and selective BSC derivatives could provide a new and powerful tool in the arsenal against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzyl isothiocyanate induces reactive oxygen species-initiated autophagy and apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzyl isothiocyanate induces reactive oxygen species-initiated autophagy and apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzyl Isothiocyanate Induces Apoptotic Cell Death Through Mitochondria-dependent Pathway in Gefitinib-resistant NCI-H460 Human Lung Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzyl Isothiocyanate Induces Apoptosis via Reactive Oxygen Species-Initiated Mitochondrial Dysfunction and DR4 and DR5 Death Receptor Activation in Gastric Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzyl Isothiocyanate Induces Apoptosis via Reactive Oxygen Species-Initiated Mitochondrial Dysfunction and DR4 and DR5 Death Receptor Activation in Gastric Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzyl isothiocyanate-induced DNA damage causes G2/M cell cycle arrest and apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzyl Isothiocyanate Inhibits Prostate Cancer Development in the Transgenic Adenocarcinoma Mouse Prostate (TRAMP) Model, Which Is Associated with the Induction of Cell Cycle G1 Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 14. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pancreatic tumor suppression by benzyl isothiocyanate is associated with inhibition of PI3K/AKT/FOXO pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Benzyl isothiocyanate triggers apoptosis by initiating autophagy through the generation of ROS and modulating the MAPK and PI3K-AKT pathway in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular Pathways: The Balance between Cancer and the Immune System Challenges the Therapeutic Specificity of Targeting Nuclear Factor-κB Signaling for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Benzyl isothiocyanates modulate inflammation, oxidative stress, and apoptosis via Nrf2/HO-1 and NF-κB signaling pathways on indomethacin-induced gastric injury in rats - Food & Function (RSC Publishing) [pubs.rsc.org]
- 22. assaygenie.com [assaygenie.com]
Organoselenium Compounds in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Organoselenium compounds have emerged as a fascinating and promising class of molecules in medicinal chemistry. Initially recognized for the essential role of selenium in biological systems, primarily as a component of the amino acid selenocysteine found in antioxidant enzymes like glutathione peroxidases (GPx), the field has expanded to explore the therapeutic potential of synthetic organoselenium compounds.[1][2][3] These compounds exhibit a wide spectrum of biological activities, including antioxidant, anticancer, neuroprotective, and anti-inflammatory effects, making them attractive candidates for drug development.[4][5][6] This technical guide provides an in-depth overview of the core aspects of organoselenium compounds in medicinal chemistry, focusing on their mechanisms of action, therapeutic applications, and the experimental methodologies used for their evaluation.
Core Concepts and Mechanisms of Action
The biological activity of organoselenium compounds is intrinsically linked to the unique chemical properties of the selenium atom. Its lower electronegativity and higher polarizability compared to sulfur allow for distinct redox behaviors. Many organoselenium compounds exert their effects by mimicking the activity of the selenoenzyme glutathione peroxidase (GPx), which plays a crucial role in cellular antioxidant defense by catalyzing the reduction of hydroperoxides.[7][8][9]
Glutathione Peroxidase (GPx)-like Activity
The primary mechanism for the antioxidant effects of many organoselenium compounds is their ability to mimic the function of GPx.[8][10] This catalytic cycle involves the oxidation of the selenium center by a peroxide, followed by reduction with a thiol, typically glutathione (GSH), regenerating the active selenenyl sulfide or selenol. This process detoxifies harmful reactive oxygen species (ROS). Ebselen is a well-studied organoselenium compound that exhibits potent GPx-like activity.[8][10]
Modulation of Key Signaling Pathways
Organoselenium compounds have been shown to modulate several critical signaling pathways involved in cellular stress responses, proliferation, and inflammation.
-
Keap1-Nrf2-ARE Pathway: The Keap1-Nrf2-ARE pathway is a major regulator of cellular antioxidant responses. Under oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the transcription of a battery of cytoprotective genes. Organoselenium compounds can activate this pathway, thereby enhancing the cell's endogenous antioxidant capacity.
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival and is often dysregulated in cancer.[11][12] Some organoselenium compounds have been found to inhibit the PI3K/Akt/mTOR pathway, contributing to their anticancer effects.[11]
-
NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation.[13][14] Organoselenium compounds can inhibit the activation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines and mediators.[5]
Therapeutic Applications
The diverse mechanisms of action of organoselenium compounds translate into a wide range of potential therapeutic applications.
Antioxidant and Anti-inflammatory Effects
By mimicking GPx and modulating the Nrf2 and NF-κB pathways, organoselenium compounds are potent antioxidants and anti-inflammatory agents.[5][15] This makes them promising candidates for the treatment of diseases associated with oxidative stress and inflammation, such as cardiovascular diseases and arthritis.[8][16]
Anticancer Activity
Organoselenium compounds have demonstrated significant anticancer activity through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation and angiogenesis, and modulation of key signaling pathways like PI3K/Akt/mTOR.[17][18][19] Their ability to selectively induce oxidative stress in cancer cells, which often have a compromised antioxidant defense system, is a particularly promising therapeutic strategy.[17]
Neuroprotective Effects
Oxidative stress is a major contributor to the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[13][19][20] The antioxidant and anti-inflammatory properties of organoselenium compounds, such as Ebselen and diphenyl diselenide, have been shown to confer neuroprotection in various preclinical models.[9][13][21]
Quantitative Data on Biological Activities
The following tables summarize the in vitro biological activities of a selection of organoselenium compounds from various studies.
Table 1: Antioxidant Activity of Organoselenium Compounds
| Compound | Assay | IC50 / Activity | Reference |
| Ebselen | GPx-like activity | Potent mimic | [8] |
| Diphenyl diselenide | DPPH radical scavenging | Active | [22] |
| Selenocystine (SeCys) | Inhibition of lipid peroxidation | IC50: 27 µM | [23] |
| Selenomethionine (SeM) | Inhibition of lipid peroxidation | IC50: 200 µM | [23] |
| B-norcholesterol selenocyanate (9d) | DPPH radical scavenging | Moderate activity | [4] |
Table 2: Anticancer Activity of Organoselenium Compounds
| Compound | Cell Line | IC50 Value | Reference |
| Diphenyl diselenide analogue (45) | PC-3 (prostate) | 1.7 µM | [1] |
| Pyridazine derivative (37a) | MCF-7 (breast) | 10.34 µM | [1] |
| Naphthoquinone-containing selenide (57) | HL-60 (leukemia) | Sub-micromolar | [1] |
| Selenocyanate compound | PC-3 (prostate) | < 5 µM | [21] |
| B-norcholesterol selenocyanate (9d) | Sk-Ov-3 (ovarian) | 3.4 µM | [4] |
| Selenocyanate (15a) | Triple-negative breast cancer | Lead analogue | [17] |
| Benzodioxyl derivative (2b) | HT-29 (colon) | < 12 µM | [17] |
| Compound 5 | A549 (lung) | 10.67 µM | [24] |
| Compound 5 | C6 (glioma) | 4.33 µM | [24] |
Table 3: Neuroprotective Activity of Organoselenium Compounds
| Compound | Model | EC50 / Effect | Reference |
| Ebselen | SH-SY5Y cells (Alzheimer's model) | Protective at 0.1 and 1 µM | [9] |
| Selenomethionine | SH-SY5Y cells (Alzheimer's model) | No protection | [9] |
| Diphenyl diselenide | In vivo models of neurotoxicity | Neuroprotective | [13][21] |
| Sodium Selenite | MPTP mouse model (Parkinson's) | Neuroprotective | [20] |
| Seleno-L-methionine | MPTP mouse model (Parkinson's) | Less effective than Sodium Selenite | [20] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of organoselenium compounds.
Synthesis of Organoselenium Compounds
Synthesis of Diphenyl Diselenide:
-
Reaction: Phenylmagnesium bromide is reacted with elemental selenium to form phenylselenomagnesium bromide. This intermediate is then oxidized with bromine to yield diphenyl diselenide.[21]
-
Procedure:
-
Prepare phenylmagnesium bromide (Grignard reagent) from bromobenzene and magnesium turnings in anhydrous diethyl ether.
-
To the Grignard reagent, slowly add elemental selenium powder. The reaction is exothermic and should be controlled by cooling.
-
After the addition is complete, stir the mixture at room temperature until the selenium is consumed.
-
Cool the reaction mixture in an ice bath and slowly add a solution of bromine in diethyl ether.
-
After the addition, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain yellow crystals of diphenyl diselenide.
-
Synthesis of Ebselen:
-
Reaction: A common synthesis involves the reaction of 2-aminobenzoic acid with sodium nitrite to form a diazonium salt, which then reacts with sodium diselenide. The resulting diselenide is chlorinated and subsequently reacted with aniline to form Ebselen.
-
Procedure:
-
Dissolve 2-aminobenzoic acid in hydrochloric acid and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite to form the diazonium salt.
-
In a separate flask, prepare a solution of sodium diselenide by reducing elemental selenium with sodium borohydride in ethanol.
-
Slowly add the diazonium salt solution to the sodium diselenide solution at low temperature.
-
After the reaction is complete, acidify the mixture to precipitate the 2,2'-diselenobis(benzoic acid).
-
Treat the diselenide with a chlorinating agent such as thionyl chloride to form the corresponding acyl chloride.
-
React the acyl chloride with aniline in the presence of a base (e.g., pyridine) to yield Ebselen.
-
Purify the crude product by recrystallization.
-
In Vitro Biological Assays
Glutathione Peroxidase (GPx)-like Activity Assay:
-
Principle: This assay measures the ability of a compound to catalyze the reduction of a peroxide (e.g., hydrogen peroxide or cumene hydroperoxide) by glutathione (GSH). The rate of NADPH consumption is monitored spectrophotometrically at 340 nm in a coupled reaction with glutathione reductase (GR), which regenerates GSH from its oxidized form (GSSG) at the expense of NADPH.[25][26]
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, EDTA, sodium azide, glutathione reductase, GSH, and NADPH.
-
Add the organoselenium compound (test sample) to the reaction mixture.
-
Initiate the reaction by adding the peroxide substrate (e.g., cumene hydroperoxide).
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of NADPH consumption is proportional to the GPx-like activity of the compound.
-
Thioredoxin Reductase (TrxR) Inhibition Assay:
-
Principle: This assay determines the ability of a compound to inhibit the activity of thioredoxin reductase. TrxR catalyzes the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by NADPH, producing 5-thio-2-nitrobenzoic acid (TNB), which has a strong absorbance at 412 nm.
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, EDTA, and NADPH.
-
Add purified TrxR enzyme and the test compound at various concentrations.
-
Pre-incubate the mixture to allow for inhibitor binding.
-
Initiate the reaction by adding DTNB.
-
Monitor the increase in absorbance at 412 nm over time.
-
Calculate the percentage of inhibition relative to a control without the inhibitor.
-
Reactive Oxygen Species (ROS) Measurement in Cells:
-
Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS levels. DCFH-DA is a cell-permeable probe that is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Procedure:
-
Culture cells in a suitable plate (e.g., 96-well plate).
-
Treat the cells with the organoselenium compound for the desired time.
-
Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with DCFH-DA solution (typically 5-10 µM in serum-free medium) and incubate in the dark at 37°C for 30-60 minutes.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).
-
The fluorescence intensity is proportional to the intracellular ROS levels.
-
Anticancer Activity (MTT Assay):
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the organoselenium compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
In Vivo Biological Assays
Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model):
-
Principle: This is a widely used model to screen for acute anti-inflammatory activity. Carrageenan injection into the rat paw induces a biphasic inflammatory response characterized by edema. The ability of a compound to reduce this edema is a measure of its anti-inflammatory potential.[12][27]
-
Procedure:
-
Fast rats overnight but allow free access to water.
-
Administer the organoselenium compound (orally or intraperitoneally) at a specific time before carrageenan injection.
-
Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition compared to a control group that received only the vehicle.
-
Neuroprotective Activity (MPTP Mouse Model of Parkinson's Disease):
-
Principle: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. The ability of a compound to protect against MPTP-induced neurotoxicity is a measure of its neuroprotective potential.[20][28]
-
Procedure:
-
Administer the organoselenium compound to mice for a specified period.
-
Induce Parkinson's-like symptoms by administering MPTP (typically via intraperitoneal injection).
-
After a certain period, assess motor function using behavioral tests such as the rotarod test or the pole test.
-
Sacrifice the animals and collect brain tissue.
-
Analyze the brain tissue for dopamine levels, the number of dopaminergic neurons in the substantia nigra (e.g., by tyrosine hydroxylase immunohistochemistry), and markers of oxidative stress.
-
Compare the results from the treated group with those from an MPTP-only control group.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, visualize key signaling pathways modulated by organoselenium compounds and a general experimental workflow for their evaluation.
Caption: Catalytic cycle of GPx-like activity of organoselenium compounds.
Caption: Modulation of the Keap1-Nrf2-ARE signaling pathway by organoselenium compounds.
Caption: General experimental workflow for the evaluation of organoselenium compounds.
Conclusion
Organoselenium compounds represent a versatile and promising platform for the development of new therapeutic agents. Their unique redox properties and ability to modulate key cellular signaling pathways provide a strong foundation for their antioxidant, anticancer, neuroprotective, and anti-inflammatory activities. This technical guide has provided a comprehensive overview of the core principles, quantitative data, and detailed experimental methodologies essential for researchers, scientists, and drug development professionals working in this exciting field. Further research and development, guided by a thorough understanding of their structure-activity relationships and mechanisms of action, will undoubtedly unlock the full therapeutic potential of organoselenium compounds.
References
- 1. Selenides and Diselenides: A Review of Their Anticancer and Chemopreventive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antitumor activity of some cholesterol-based selenocyanate compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of glutathione peroxidase (GPx)-like activity and antioxidant properties of some Ebselen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Evaluation of the Neuroprotective Effect of Organic Selenium Compounds: An in Vitro Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of substituents on the GPx-like activity of ebselen: steric versus electronic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 3hbiomedical.com [3hbiomedical.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Selenium Forms and Dosages Determined Their Biological Actions in Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Potential Anticancer Activity of Some Novel Selenocyanates and Diselenides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. In vitro radioprotection studies of organoselenium compounds: differences between mono- and diselenides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mmpc.org [mmpc.org]
- 26. files.core.ac.uk [files.core.ac.uk]
- 27. researchgate.net [researchgate.net]
- 28. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Benzyl Selenocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl selenocyanate (C₈H₇NSe) is an organoselenium compound of significant interest in the scientific community, particularly for its potent biological activities. Found naturally in selenium-enriched garlic, this compound has demonstrated notable chemopreventive, antimicrobial, and nematicidal properties.[1][2] Its reactivity also makes it a valuable intermediate in the synthesis of other organoselenium molecules.[3] This guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, along with detailed experimental protocols for its synthesis and characterization, to support ongoing research and development efforts.
Physical Properties
This compound is a clear to white crystalline powder at room temperature.[4] It is characterized by the physical and chemical identifiers summarized below.
| Property | Value | Reference(s) |
| CAS Number | 4671-93-6 | [1][4] |
| Molecular Formula | C₈H₇NSe | [1][2] |
| Molecular Weight | 196.11 g/mol | [1][2] |
| Appearance | Clearish/white crystalline powder | [4] |
| Melting Point | 71-72 °C | [1][2] |
| Boiling Point (Predicted) | 276.7 °C at 760 mmHg | [2] |
| Purity (Commercial) | ≥98% | [4] |
| LogP (Predicted) | 1.638 |
Chemical Properties and Reactivity
Synthesis
This compound can be synthesized through a facile and efficient reaction between a benzyl halide (bromide or chloride) and potassium selenocyanate (KSeCN) in acetonitrile as the solvent.[5] This method is advantageous as it typically proceeds to completion in under an hour at room temperature and yields a product that can be purified by a single recrystallization, avoiding the need for chromatography.[5] The progress of the reaction is visually indicated by the formation of a potassium halide precipitate (KBr or KCl).[5]
Reactivity
Organic selenocyanates are recognized as a reactive class of organoselenium compounds.[3] They serve as versatile synthetic intermediates for creating other selenium-containing molecules.[3] The selenocyanate functional group (R-SeCN) combines both nucleophilic and electrophilic characteristics.[3] this compound is susceptible to substitution, hydrolysis, and redox reactions.[3]
Stability and Storage
The compound is stable under recommended storage conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and ignition sources.[6] For long-term storage as a powder, a temperature of 4°C is recommended.[4] It is incompatible with strong oxidizing agents and acids; contact with acids may lead to the liberation of toxic gas.[7]
Spectral Data
The structural identity and purity of this compound are typically confirmed using various spectroscopic techniques.
| Spectroscopy Type | Characteristic Features |
| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzene ring and a characteristic singlet for the benzylic methylene (-CH₂-) protons. The methylene protons typically appear in the range of 3.91–4.25 ppm. |
| ¹³C NMR | The carbon NMR spectrum will display signals for the aromatic carbons and the benzylic carbon. The nitrile carbon of the selenocyanate group gives a characteristic signal around 101.7–102.1 ppm, while the methylene carbon appears at approximately 32 ppm. |
| IR Spectroscopy | The infrared spectrum is dominated by a strong, sharp absorption band corresponding to the C≡N stretching vibration of the selenocyanate group, typically observed in the range of 2055–2089 cm⁻¹. Aromatic C-H and C=C stretching bands are also present. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight, which can be used to confirm its elemental composition. |
Biological Activity and Mechanisms of Action
This compound exhibits a broad range of biological activities, making it a compound of high interest for drug development.
Chemopreventive Activity
It has demonstrated significant chemopreventive effects in various animal models, inhibiting carcinogenesis induced by chemical agents like DMBA, azoxymethane, and benzo[a]pyrene.[1][4]
Enzyme Inhibition
A key mechanism of its action is the inhibition of several crucial cellular enzymes:
-
DNA Cytosine Methyltransferase (Mtase): this compound is an inhibitor of Mtase with a reported IC₅₀ of 8.4 µM.[3]
-
Protein Kinase A (PKA) and Protein Kinase C (PKC): It has also been shown to inhibit the activity of PKA and PKC, which are critical components of cellular signaling pathways.[1][4]
Antimicrobial and Nematicidal Activity
This compound possesses potent antimicrobial activity against a range of bacteria (including Escherichia coli, Pseudomonas syringae, and Micrococcus luteus) and fungi.[3] Notably, it shows significant growth inhibition of all tested bacteria at concentrations as low as 50 µM.[3] This activity is unique to the selenium compound, as its sulfur analogs (benzyl thiocyanate and benzyl isothiocyanate) do not exhibit similar effects.[3] It also displays nematicidal activity that is reportedly much higher than reference drugs.[2]
Mandatory Visualizations
Caption: Inhibition of key cellular signaling pathways by this compound.
Experimental Protocols
Synthesis of this compound[5]
This protocol is adapted from a reported facile synthesis method.[5]
Materials:
-
Benzylic halide (e.g., benzyl bromide or benzyl chloride) (2.0 mmol)
-
Potassium selenocyanate (KSeCN) (2.2 mmol)
-
Anhydrous acetonitrile (CH₃CN) (~22 mL)
-
Distilled water
-
Benzene/Toluene (1:1 mixture)
-
Heptane
-
Standard laboratory glassware, magnetic stirrer, filtration apparatus
Procedure:
-
In a flask under a nitrogen atmosphere, dissolve the benzylic halide (2.0 mmol) in 15 mL of anhydrous acetonitrile with stirring.
-
In a separate flask, dissolve KSeCN (2.2 mmol) in 5 mL of anhydrous acetonitrile.
-
Add the KSeCN solution to the stirred solution of the benzylic halide. Rinse the KSeCN flask with an additional 1-2 mL of acetonitrile and add this to the reaction mixture.
-
Continue stirring at room temperature. The reaction progress is marked by the formation of a fine white precipitate (KCl or KBr).
-
The reaction is typically complete within 30-60 minutes, when no further precipitate is observed to form. Completion can be verified by thin-layer chromatography.
-
Pour the reaction mixture into 200 mL of distilled water and stir for approximately 30 minutes.
-
Cool the mixture in an ice bath and collect the solid precipitate via vacuum filtration.
-
Wash the collected solid generously with water to remove excess salts.
Purification by Recrystallization[5]
-
Dissolve the crude solid product in a minimal amount of a warm benzene/toluene (1:1) mixture (typically 1-4 mL).
-
Add heptane (typically 20-40 mL) until the cloud point is reached.
-
Seal the flask and cool it to -20°C for 1-2 hours to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Dry the crystals to obtain analytically pure this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
Safety and Handling
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[6] Standard laboratory safety protocols should be strictly followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety goggles with side-shields, protective gloves (e.g., nitrile), and a lab coat.[6]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[6] Handle in a well-ventilated area, preferably in a chemical fume hood.[6] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6]
-
Accidental Release: In case of a spill, prevent the powder from spreading. Take up the material mechanically and place it in appropriate containers for disposal. Avoid creating dust.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[6]
References
- 1. echemi.com [echemi.com]
- 2. This compound | 4671-93-6 [amp.chemicalbook.com]
- 3. This compound|CAS 4671-93-6|DC Chemicals [dcchemicals.com]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. A Facile Synthesis of Substituted Benzyl Selenocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. This compound | C8H7NSe | CID 101450 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Dawn of a New Therapeutic Avenue: Early Investigations into Benzyl Selenocyanate and its Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of organoselenium compounds as potential therapeutic agents has a rich history rooted in the understanding of selenium's essential role in human health and its intriguing anticancer properties. Among these, benzyl selenocyanate (BSC) and its structural analogs emerged as a promising class of molecules in early cancer chemoprevention studies. This technical guide delves into the foundational research on this compound and its derivatives, providing a comprehensive overview of their synthesis, biological activities, and early mechanistic insights. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug development, offering a retrospective lens on the genesis of this important class of compounds.
Data Presentation: A Comparative Overview of Physicochemical and Biological Properties
Early research focused on the synthesis and characterization of various substituted benzyl selenocyanates to establish structure-activity relationships. The following tables summarize the quantitative data from these initial studies, providing a comparative look at their synthetic yields, physical properties, and inhibitory activities against key cellular enzymes.
Table 1: Synthesis and Physicochemical Properties of this compound and its Analogs [1]
| Starting Material | Compound Name | % Yield | Melting Point (°C) |
| Benzyl bromide | This compound | 54 | 71-72 |
| 4-Fluorobenzyl bromide | 4-Fluorothis compound | 50 | 64-65 |
| 4-Methylbenzyl bromide | 4-Methylthis compound | 54 | 51-52 |
| 4-Methoxybenzyl chloride | 4-Methoxythis compound | 70 | 56-57 |
| 4-tert-Butylbenzyl bromide | 4-tert-Butylthis compound | 52 | 90-91 |
Table 2: Inhibitory Activity of this compound and Analogs against Protein Kinases [2]
| Compound | EC50 (µM) for PKC Inhibition | EC50 (µM) for PKA Inhibition |
| 1,4-Phenylenebis(methylene)selenocyanate (p-XSC) | 0.1 | ~0.1 |
| This compound (BSC) | 1 | ~1 |
| Sodium Selenite (Na2SeO3) | >10 | >10 |
Table 3: Antiproliferative Activity of this compound Analogs in Cancer Cell Lines [3]
| Compound | Cell Line | IC50 (µM) |
| Benzodioxyl derivative 2a (a selenocyanate) | HT-29 (Colon) | <12 |
| Benzodioxyl derivative 2a (a selenocyanate) | H1299 (Lung) | <12 |
| Benzodioxyl derivative 2b (a diselenide) | HT-29 (Colon) | <12 |
| Benzodioxyl derivative 2b (a diselenide) | H1299 (Lung) | <12 |
| Benzodioxyl derivative 2b (a diselenide) | HCT-116 (Colon) | ~11 |
Experimental Protocols: Foundational Methodologies
The following sections detail the key experimental protocols employed in the early investigation of this compound and its analogs. These methods laid the groundwork for subsequent research in the field.
Synthesis of Substituted Benzyl Selenocyanates
A facile and efficient method for the synthesis of benzyl selenocyanates was developed that avoids the need for chromatographic purification.[1]
Materials:
-
Substituted benzyl bromide or chloride
-
Potassium selenocyanate (KSeCN)
-
Acetonitrile (anhydrous)
-
Distilled water
Procedure:
-
A solution of potassium selenocyanate (1.1 equivalents) in acetonitrile is prepared.
-
The KSeCN solution is added to a stirred solution of the corresponding benzyl halide (1.0 equivalent) in acetonitrile.
-
The reaction is stirred at room temperature for 30-60 minutes. The progress of the reaction is monitored by the formation of a white precipitate (KCl or KBr).
-
Upon completion, the reaction mixture is poured into distilled water.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield the pure this compound derivative.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was a cornerstone for assessing the cytotoxic effects of these compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HT-29, H1299, MDA-MB-231, MCF-7)
-
Complete cell culture medium
-
This compound or analog solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
Procedure:
-
Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).
-
Following the incubation period, the medium is removed, and fresh medium containing MTT solution is added to each well.
-
The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are expressed as a percentage of cell viability compared to the untreated control.
Apoptosis Assay via Annexin V and Propidium Iodide Staining
To determine if the observed cytotoxicity was due to apoptosis, early studies employed flow cytometry with Annexin V and propidium iodide (PI) staining.
Materials:
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cells are treated with the test compound for a specified time.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
The cells are resuspended in binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Proposed Signaling Pathways
Early mechanistic studies, particularly with the potent analog 1,4-phenylenebis(methylene)selenocyanate (p-XSC), suggested the involvement of key signaling pathways in mediating its anticancer effects.
Figure 1: Proposed signaling pathways affected by this compound and its analogs.
Experimental Workflow
The general workflow for the preclinical evaluation of this compound analogs in early cancer research is depicted below.
Figure 2: A generalized workflow for the initial in vitro evaluation of this compound analogs.
Conclusion
The early research into this compound and its analogs laid a critical foundation for the development of novel selenium-based anticancer agents. The facile synthesis, coupled with promising in vitro cytotoxicity and initial mechanistic insights, highlighted the therapeutic potential of this class of compounds. While subsequent research has further elucidated their complex mechanisms of action and explored a wider range of derivatives, the foundational studies detailed in this guide remain a testament to the enduring importance of fundamental research in drug discovery. This comprehensive overview serves as a valuable historical and technical resource, providing context and detailed methodologies for contemporary researchers building upon this important legacy.
References
- 1. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,4-phenylenebis(methylene)selenocyanate but not selenomethionine inhibits androgen receptor and Akt signaling in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Theoretical Exploration of Benzyl Selenocyanate Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl selenocyanate (BSC) is an organoselenium compound of significant interest due to its established chemopreventive properties. Understanding the underlying chemical reactivity of BSC is paramount for the rational design of novel therapeutics and for elucidating its mechanism of action in biological systems. This technical guide provides a comprehensive overview of the theoretical and experimental studies on the reactivity of this compound, with a focus on its synthesis, reaction mechanisms, and potential biological significance. This document consolidates quantitative data, details experimental protocols, and visualizes key pathways to serve as an in-depth resource for researchers in chemistry, biology, and pharmacology.
Introduction
Organoselenium compounds have emerged as a promising class of molecules with diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Among these, this compound (BSC) has been identified as a potent chemopreventive agent, inhibiting carcinogenesis in various animal models.[1] The reactivity of the selenocyanate (-SeCN) functional group, attached to a benzylic carbon, governs its interactions with biological nucleophiles and its overall metabolic fate. Theoretical and computational chemistry provides invaluable tools to probe the electronic structure, reaction pathways, and kinetic and thermodynamic parameters that define the reactivity of BSC. This guide aims to synthesize the current knowledge on the theoretical aspects of BSC reactivity, complemented by relevant experimental findings.
Synthesis of this compound and Derivatives
A facile and efficient synthesis of this compound and its substituted derivatives is crucial for further reactivity and biological studies. A commonly employed method involves the nucleophilic substitution of a benzylic halide with potassium selenocyanate (KSeCN) in an appropriate solvent.
General Synthetic Protocol
A solution of potassium selenocyanate (KSeCN) in acetonitrile is added to a stirred solution of the corresponding benzylic halide (bromide or chloride) in acetonitrile. The reaction proceeds at room temperature, and the formation of a precipitate (KBr or KCl) indicates the progress of the reaction. The reaction is typically complete within 30-60 minutes. The product, this compound, can be isolated by pouring the reaction mixture into water, followed by filtration and purification by recrystallization.[2][3]
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Yields and Characterization Data for Substituted Benzyl Selenocyanates
The synthesis of various substituted benzyl selenocyanates has been reported with moderate to good yields.[1][2]
| Starting Material | Product | Yield (%) | Melting Point (°C) | 1H-NMR (CD3CN) δ (ppm) |
| Benzyl bromide | This compound | 54 | 71-72 | 4.28 (s, 2H), 7.40 (s, 5H) |
| 4-Fluorobenzyl bromide | 4-Fluorothis compound | 50 | 64-65 | 4.30 (s, 2H), 7.32 (m, 4H) |
| 4-Methylbenzyl bromide | 4-Methylthis compound | 54 | 51-52 | 2.37 (s, 3H), 4.25 (s, 2H), 7.23 (s, 4H) |
| 4-Methoxybenzyl chloride | 4-Methoxythis compound | 70 | 56-57 | 3.75 (s, 3H), 4.28 (s, 2H), 7.20 (dd, J=13 Hz, J=9 Hz, 4H) |
| 4-tert-Butylbenzyl bromide | 4-tert-Butylthis compound | 52 | 90-91 | 1.27 (s, 9H), 4.25 (s, 2H), 7.37 (s, 4H) |
Theoretical Studies on Structure and Reactivity
While comprehensive theoretical studies specifically on the reactivity of this compound are still an emerging area, valuable insights can be gleaned from computational analyses of its structure and by drawing parallels with related organoselenium compounds and reaction types.
Vibrational Spectroscopic and Ab Initio Studies
Vibrational spectroscopy, combined with quantum chemical calculations, provides fundamental information about the molecular structure and bonding in this compound. A study on 4-tert-butyl this compound utilized Fourier Transform Infrared (FT-IR) spectroscopy and ab initio Hartree-Fock (HF) calculations to assign vibrational wavenumbers.[4]
| Vibrational Mode | Experimental (IR, cm⁻¹) | Calculated (HF, cm⁻¹) |
| C≡N stretch | 2146 | 2274 |
| Phenyl ring C-H stretch | 3057, 3028, 3000 | 3046, 3024, 3001, 2998 |
| Phenyl ring stretch | 1638, 1511, 1330 | 1627, 1577, 1514, 1417, 1317 |
The agreement between the experimental and calculated vibrational frequencies validates the computational model for describing the ground state electronic structure of this class of molecules.[4]
Proposed Reaction Mechanisms and Computational Insights
The reactivity of this compound is expected to be dominated by the electrophilic nature of the benzylic carbon and the selenium atom, as well as the potential for the selenocyanate group to undergo redox reactions.
The benzylic carbon in this compound is susceptible to nucleophilic attack, leading to the displacement of the selenocyanate anion. This is a key reaction in its biological activity, as nucleophiles such as glutathione can react at this position.
Caption: Proposed Sₙ2 reaction pathway for this compound.
Computational studies on analogous Sₙ2 reactions using Density Functional Theory (DFT) can provide valuable information on the transition state geometry and activation energy barrier.[5] For the reaction of benzyl bromide with various nucleophiles, DFT calculations have been employed to understand the reactivity, and similar approaches could be applied to this compound.[6]
The selenium atom in this compound can undergo redox reactions. A proposed mechanism for the electrochemical reduction of this compound involves the formation of a radical anion, which then dimerizes to form a diselenide.[7]
Caption: Proposed electrochemical reduction pathway of this compound.
DFT calculations can be used to determine the redox potentials of organoselenium compounds, providing a theoretical basis for understanding their behavior in redox processes.[8]
Biological Reactivity and Signaling Pathways
The biological effects of this compound are likely mediated through its interaction with key cellular pathways. While direct experimental evidence for this compound is still accumulating, studies on related compounds provide a strong basis for hypothesized mechanisms.
Glutathione Peroxidase (GPx) Mimicry
Many organoselenium compounds exhibit glutathione peroxidase-like activity, catalyzing the reduction of hydroperoxides by thiols such as glutathione (GSH).[9][10] This antioxidant activity is a key aspect of their chemopreventive effects.
Caption: Hypothetical glutathione peroxidase mimicry cycle for this compound.
Experimental Protocol: Assay for GPx-like Activity
The GPx-like activity can be assessed using an NMR-based assay that monitors the oxidation of a thiol, such as dithiothreitol (DTT), in the presence of the selenium catalyst and a hydroperoxide.[11]
-
Preparation of Solutions: Prepare stock solutions of this compound, dithiothreitol (DTT), and hydrogen peroxide (H₂O₂) in a suitable deuterated solvent (e.g., CD₃OD/D₂O).
-
NMR Measurement: In an NMR tube, mix the solutions of this compound and DTT. Acquire a baseline ¹H NMR spectrum.
-
Initiation of Reaction: Add a specific amount of H₂O₂ to the NMR tube to initiate the reaction.
-
Kinetic Monitoring: Acquire ¹H NMR spectra at regular time intervals. The conversion of DTT (reduced form) to its cyclic disulfide (oxidized form) can be monitored by the integration of their respective signals.
-
Data Analysis: Plot the concentration of DTT versus time to determine the initial reaction rate.
Modulation of Cellular Signaling Pathways
Benzyl isothiocyanate, a sulfur analog of BSC, has been shown to inhibit the PI3K/AKT/FOXO and MAPK signaling pathways, which are crucial for cancer cell proliferation and survival.[3][12][13] It is plausible that this compound exerts similar effects.
Caption: Hypothesized inhibition of PI3K/AKT and MAPK pathways by this compound.
Activation of the Nrf2-ARE Pathway
Selenium compounds are known to activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, a critical cellular defense mechanism against oxidative stress.[14][15] Nrf2 activation leads to the transcription of a battery of antioxidant and detoxification genes.
Caption: Hypothesized activation of the Nrf2-ARE pathway by this compound.
Future Directions and Conclusion
The study of this compound's reactivity is a field with considerable potential for growth. While experimental evidence points to its significant biological activity, a deeper understanding of its reaction mechanisms through rigorous computational studies is needed. Future research should focus on:
-
Detailed DFT Studies: Performing DFT calculations to map the potential energy surfaces for the reactions of this compound with biologically relevant nucleophiles (e.g., thiols, amines). This would provide crucial data on activation energies, transition state structures, and reaction thermodynamics.
-
Kinetic Experimental Studies: Conducting detailed kinetic experiments to determine the rate constants for the reactions of this compound under various conditions. This experimental data would be invaluable for validating theoretical models.
-
Direct Biological Evidence: Investigating the direct effects of this compound on the PI3K/AKT, MAPK, and Nrf2 signaling pathways in relevant cell lines to confirm the hypothesized mechanisms of action.
References
- 1. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Benzyl isothiocyanate triggers apoptosis by initiating autophagy through the generation of ROS and modulating the MAPK and PI3K-AKT pathway in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sciforum.net [sciforum.net]
- 6. DSpace [dr.lib.iastate.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Functional mimics of glutathione peroxidase: bioinspired synthetic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ekwan.github.io [ekwan.github.io]
- 11. Phenylselanyl Group Incorporation for “Glutathione Peroxidase-Like” Activity Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pancreatic tumor suppression by benzyl isothiocyanate is associated with inhibition of PI3K/AKT/FOXO pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Protocol for Benzyl Selenocyanate Synthesis in Acetonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzyl selenocyanate and its derivatives are organoselenium compounds of significant interest in medicinal chemistry and drug development. They have demonstrated potential as chemopreventive agents in various cancer models.[1] This protocol details a facile and efficient method for synthesizing substituted benzyl selenocyanates from the corresponding benzylic halides. The use of acetonitrile as the solvent at room temperature allows for a rapid reaction (30-60 minutes) and simple purification.[2][3] A key advantage of this method is the precipitation of the potassium halide byproduct (KCl or KBr), which provides a visual indicator of reaction progress.[2][4] The procedure yields analytically pure product through a single recrystallization, avoiding the need for chromatographic purification.[5]
Reaction Data
The following table summarizes the yields and melting points for the synthesis of various substituted benzyl selenocyanates using this protocol. The reactions were carried out at room temperature and were generally complete within one hour.[4]
| Starting Material | % Yield* | Melting Point (°C) |
| Benzyl bromide | 54 | 71-72 |
| 4-Fluorobenzyl bromide | 50 | 64-65 |
| 4-Methylbenzyl bromide | 54 | 51-52 |
| 4-Methoxybenzyl chloride | 70 | 56-57 |
| 4-tert-Butylbenzyl bromide | 52 | 90-91 |
*Yields are reported after a single recrystallization. No optimization was performed to recover a second crop of crystals.[4]
Experimental Protocol
Materials
-
Benzylic halide (e.g., benzyl bromide, 2.0 mmol)
-
Potassium selenocyanate (KSeCN, 2.2 mmol)
-
Anhydrous Acetonitrile (CH₃CN, ~22 mL)
-
Distilled Water
-
Benzene/Toluene (1:1 mixture) for recrystallization
-
Heptane for recrystallization
-
Round-bottom flask
-
Stir bar
-
Standard glassware for filtration and recrystallization
-
Nitrogen gas source
-
Thin Layer Chromatography (TLC) plate (silica gel) and developing chamber
Procedure
This procedure is based on the general synthetic method described by Jacob, L.A. et al.[2]
1. Reaction Setup: a. To a round-bottom flask equipped with a stir bar, add the benzylic halide (2.0 mmol). b. Dissolve the halide in 15 mL of anhydrous acetonitrile. c. Conduct all steps under a nitrogen atmosphere to prevent moisture contamination.[5]
2. Reagent Addition: a. In a separate flask, dissolve potassium selenocyanate (KSeCN, 2.2 mmol) in 5 mL of anhydrous acetonitrile. b. Add the KSeCN solution to the stirred solution of the benzylic halide.[2] c. Rinse the flask that contained the KSeCN with an additional 1-2 mL of acetonitrile and add this to the reaction mixture to ensure complete transfer.[2]
3. Reaction Monitoring: a. Stir the reaction mixture at room temperature. b. The progress of the reaction can be monitored visually by the formation of a fine white precipitate of potassium bromide or chloride (KBr or KCl).[2][4] c. The reaction is typically complete within 30 to 60 minutes, when no further precipitate is observed to form.[2] d. Confirm the completion of the reaction by Thin Layer Chromatography (TLC).[2]
4. Work-up and Isolation: a. Once the reaction is complete, pour the entire mixture into 200 mL of distilled water.[2] b. Stir the aqueous mixture for approximately 30 minutes to precipitate the crude product and dissolve inorganic salts.[2] c. Collect the crude solid product by vacuum filtration, washing it generously with water to remove any residual salts.[5]
5. Purification by Recrystallization: a. Dissolve the crude solid in a minimal amount (typically 1-4 mL) of a 1:1 benzene/toluene mixture.[5] b. Add heptane (typically 20-40 mL) until the cloud point is reached.[5] c. Seal the flask and cool it to -20°C for 1-2 hours to induce the crystallization of the pure product.[5] d. Collect the purified crystals by vacuum filtration.
Visualized Workflow
Caption: Workflow for this compound Synthesis.
References
Application Notes and Protocols: Benzyl Selenocyanate as a Protein Kinase C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl selenocyanate (BSC) is an organoselenium compound that has demonstrated potential as a chemopreventive agent. One of its mechanisms of action involves the inhibition of Protein Kinase C (PKC), a family of serine/threonine kinases crucial in cellular signaling pathways that regulate cell growth, proliferation, and differentiation.[1][2][3] Dysregulation of PKC activity is implicated in various diseases, including cancer, making it a significant target for therapeutic development. These application notes provide detailed protocols for the synthesis of this compound and for evaluating its inhibitory effect on Protein Kinase C.
Data Presentation
The inhibitory potency of this compound against Protein Kinase C has been quantified and is presented below in comparison to a related organoselenium compound, 1,4-phenylenebis(methylene)-selenocyanate (p-XSC), and an inorganic selenium compound, Na2SeO3.
| Compound | Target Enzyme | EC50 (µM) | Reference |
| This compound (BSC) | Protein Kinase C (PKC) | ~1 | [1][2][3] |
| 1,4-Phenylenebis(methylene)-selenocyanate (p-XSC) | Protein Kinase C (PKC) | ~0.1 | [1][2][3] |
| Sodium Selenite (Na2SeO3) | Protein Kinase C (PKC) | >10 | [1][2][3] |
Mandatory Visualizations
Signaling Pathway: PKC-Mediated Proliferation and its Inhibition
This diagram illustrates a simplified signaling cascade where external growth factors activate Protein Kinase C, leading to downstream signaling that promotes cell proliferation and survival. This compound acts as an inhibitor in this pathway, blocking the catalytic activity of PKC.
Caption: PKC signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Evaluation of this compound as a PKC Inhibitor
The following workflow outlines the key stages for synthesizing and evaluating the efficacy of this compound as a PKC inhibitor.
Caption: Workflow for synthesis and in vitro evaluation of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a facile synthesis method for substituted benzyl selenocyanates.[4][5]
Materials:
-
Benzyl bromide (or benzyl chloride)
-
Potassium selenocyanate (KSeCN)
-
Acetonitrile (anhydrous)
-
Distilled water
-
Benzene
-
Toluene
-
Heptane
-
Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
In a nitrogen atmosphere, prepare a solution of the benzylic halide (2.0 mmol) in 15 mL of anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate flask, dissolve KSeCN (2.2 mmol) in 5 mL of anhydrous acetonitrile.
-
Slowly add the KSeCN solution to the stirred solution of the benzylic halide. Rinse the KSeCN flask with an additional 1-2 mL of acetonitrile and add this to the reaction mixture.
-
Allow the reaction to proceed at room temperature. The formation of a fine white precipitate (KBr or KCl) indicates the reaction is progressing. The reaction is typically complete within 30-60 minutes, which can be monitored by thin-layer chromatography.
-
Pour the reaction mixture into 200 mL of distilled water and stir for approximately 30 minutes.
-
Cool the mixture in an ice bath and collect the solid precipitate by vacuum filtration.
-
Wash the collected solid generously with cold distilled water to remove any residual salts.
-
Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of a 1:1 benzene/toluene mixture and then add heptane until the cloud point is reached.
-
Seal the flask and cool at -20°C for 1-2 hours to induce crystallization.
-
Collect the purified crystals by vacuum filtration and dry under vacuum.
-
Characterize the final product by determining its melting point and obtaining an NMR spectrum.
Protocol 2: In Vitro Protein Kinase C Inhibition Assay (Radiometric)
This protocol is a generalized method for determining the inhibitory activity of compounds on PKC using a radiolabeled ATP.
Materials:
-
Purified Protein Kinase C enzyme
-
This compound (dissolved in DMSO)
-
PKC substrate (e.g., Histone H1 or a specific peptide substrate)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM CaCl2)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation
-
[γ-³²P]ATP
-
ATP (unlabeled)
-
Phosphoric acid (0.75%)
-
P81 phosphocellulose paper
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations for the dose-response curve. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Prepare the reaction mixture in microcentrifuge tubes. For each reaction, combine the assay buffer, PKC activators (PS and DAG), and the PKC substrate.
-
Add the desired concentration of this compound or the vehicle control (DMSO) to the respective tubes.
-
Add the purified PKC enzyme to each tube to initiate a pre-incubation period (e.g., 10 minutes at 30°C).
-
Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP to each tube. The final ATP concentration should be at or near the Km for PKC.
-
Incubate the reaction for a defined period (e.g., 10-20 minutes) at 30°C. The incubation time should be within the linear range of the enzyme activity.
-
Terminate the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper square. The phosphorylated substrate will bind to the paper.
-
Wash the P81 papers extensively with 0.75% phosphoric acid to remove unreacted [γ-³²P]ATP. Perform at least three washes for 5-10 minutes each.
-
Perform a final wash with acetone to dry the papers.
-
Place each paper square into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 or EC50 value.
Protocol 3: Non-Radioactive In Vitro PKC Inhibition Assay (Alternative)
For laboratories not equipped for handling radioactivity, commercially available non-radioactive PKC assay kits can be used. These are often based on fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or antibody-based detection of the phosphorylated substrate (ELISA). The general principle involves the same reaction setup as the radiometric assay, but with a different detection method for the phosphorylated product. Follow the manufacturer's specific instructions for the chosen kit. The preparation of the this compound dilutions would remain the same.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. The Effect of Organoselenium Compounds on Histone Deacetylase Inhibition and Their Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. A Facile Synthesis of Substituted Benzyl Selenocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A facile synthesis of substituted benzyl selenocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzyl Selenocyanate: A Versatile Reagent for Selenocyanation and a Precursor for Bioactive Organoselenium Compounds
Introduction
Benzyl selenocyanate (BSC) is a valuable organoselenium compound that has garnered significant attention in the fields of synthetic organic chemistry and drug discovery. This document provides detailed application notes and protocols for the synthesis of this compound and its utilization as a versatile precursor for other selenium-containing molecules. Additionally, it explores the compound's notable biological activities, offering insights for researchers, medicinal chemists, and professionals in drug development. This compound serves as a key intermediate, valued for its relative stability and the reactivity of the selenocyanate moiety. It is a crystalline solid with the chemical formula C₈H₇NSe.[1][2]
Synthesis of this compound and its Derivatives
A straightforward and efficient method for the synthesis of benzyl selenocyanates involves the reaction of the corresponding benzyl halides with potassium selenocyanate in acetonitrile.[2] This method offers good to excellent yields and avoids the need for chromatographic purification.[2]
Experimental Protocol: General Procedure for the Synthesis of Substituted Benzyl Selenocyanates[2]
-
In a round-bottom flask, dissolve the desired benzylic halide (2.0 mmol) in 15 mL of acetonitrile.
-
In a separate flask, dissolve potassium selenocyanate (KSeCN, 2.2 mmol) in 5 mL of acetonitrile.
-
Slowly add the KSeCN solution to the stirred solution of the benzylic halide at room temperature.
-
Rinse the flask that contained the KSeCN with an additional 1-2 mL of acetonitrile and add this to the reaction mixture.
-
Continue stirring at room temperature. The reaction progress can be monitored by the formation of a white precipitate (KCl or KBr).
-
The reaction is typically complete within 30-60 minutes, which can be verified by thin-layer chromatography.
-
Once the reaction is complete, pour the mixture into 200 mL of distilled water and stir for approximately 30 minutes.
-
Cool the mixture in an ice bath and collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with water to remove any residual salts.
-
The crude product can be purified by recrystallization.
Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Data Presentation: Synthesis of Substituted Benzyl Selenocyanates
The following table summarizes the yields of various substituted benzyl selenocyanates prepared using the protocol described above.
| Starting Material | Product | Yield (%) |
| Benzyl bromide | This compound | 54 |
| 4-Fluorobenzyl bromide | 4-Fluorothis compound | 50 |
| 4-Chlorobenzyl bromide | 4-Chlorothis compound | 65 |
| 4-Bromobenzyl bromide | 4-Bromothis compound | 68 |
| 4-Methylbenzyl bromide | 4-Methylthis compound | 54 |
| 4-Methoxybenzyl chloride | 4-Methoxythis compound | 70 |
| 4-Nitrobenzyl bromide | 4-Nitrothis compound | 75 |
| 4-(Trifluoromethyl)benzyl bromide | 4-(Trifluoromethyl)this compound | 62 |
Data sourced from Jacob, L. A., et al. Molecules 2004, 9 (8), 622-626.[2]
Applications in Organic Synthesis
While direct selenocyanation of substrates using this compound as the primary reagent is not widely documented, its role as a precursor to other valuable organoselenium compounds is well-established. The selenocyanate group can be readily transformed, making this compound a versatile building block.
Conversion to Benzyl Selenol
This compound can be reduced to the corresponding benzyl selenol (PhCH₂SeH). This reaction is typically performed using reducing agents such as sodium borohydride. Benzyl selenol is a highly useful nucleophile for the synthesis of a variety of selenium-containing compounds.
Conversion to Dibenzyl Diselenide
Mild oxidation of benzyl selenol, or direct treatment of this compound with specific reagents, can yield dibenzyl diselenide. Diselenides are important compounds in their own right, with applications in materials science and as catalysts in organic reactions.
Biological and Pharmacological Significance
This compound has demonstrated significant potential as a chemopreventive agent.[1] Studies have shown its ability to inhibit carcinogenesis in various animal models.[1] The proposed mechanisms for its anticancer activity involve the modulation of several key cellular signaling pathways.
Inhibition of Protein Kinase C (PKC) and Protein Kinase A (PKA)
This compound has been shown to inhibit the activity of both Protein Kinase C (PKC) and Protein Kinase A (PKA).[1] These kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and apoptosis. Their inhibition can disrupt cancer cell signaling and induce cell death.
Inhibition of DNA Cytosine Methyltransferase (DNMT)
Another significant biological activity of this compound is the inhibition of DNA cytosine methyltransferase.[1][3] DNMTs are enzymes responsible for DNA methylation, an epigenetic modification that can lead to the silencing of tumor suppressor genes. By inhibiting these enzymes, this compound may reactivate the expression of these crucial genes, thereby suppressing tumor growth. This compound has an IC50 of 8.4 µM for Mtase.[3]
Potential Signaling Pathways Modulated by this compound
Caption: Putative signaling pathways affected by this compound.
Conclusion
This compound is a readily accessible and highly versatile reagent in organoselenium chemistry. While its direct application as a selenocyanating agent is a developing area of research, its utility as a precursor for a wide range of selenium-containing compounds is firmly established. Furthermore, its significant biological activities, particularly its chemopreventive properties, make it a compound of great interest for drug discovery and development. The protocols and data presented herein provide a valuable resource for researchers exploring the synthesis and applications of this important molecule.
References
Application Notes: Benzyl Selenocyanate as a DNA Methyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA methylation is a fundamental epigenetic mechanism that plays a crucial role in regulating gene expression, cellular differentiation, and genome stability. The transfer of a methyl group to the C5 position of cytosine residues, primarily within CpG dinucleotides, is catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs).[1][2] Aberrant DNA methylation patterns, particularly hypermethylation of tumor suppressor gene promoters, are a hallmark of many cancers, leading to transcriptional silencing and contributing to tumorigenesis.[3] Consequently, DNMTs have emerged as promising therapeutic targets for cancer treatment.[3][4]
Benzyl selenocyanate (BSC) is an organoselenium compound found in selenium-enriched garlic that has demonstrated chemopreventive activity in various animal models.[5] It has been identified as an inhibitor of DNA (cytosine-5)-methyltransferase (Mtase), suggesting its potential as an epigenetic modulator for cancer therapy.[6][7][8] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a DNMT inhibitor in a research setting.
Mechanism of Action
This compound functions as a non-nucleoside inhibitor of DNMTs.[9] Unlike nucleoside analogs such as 5-azacytidine, which are incorporated into DNA and form covalent adducts with the enzyme, non-nucleoside inhibitors are thought to directly interact with the enzyme.[4][9] The proposed mechanism for organoselenium compounds, including this compound, involves the oxidation of the DNMT enzyme, which may interfere with its catalytic activity.[9] Specifically, these compounds may target the active site or allosteric sites, preventing the binding of the methyl donor S-adenosyl-L-methionine (SAM) or the DNA substrate.[3][9] Inhibition of DNMT activity by this compound can lead to passive demethylation of the genome during DNA replication, potentially reactivating silenced tumor suppressor genes.
Data Presentation: In Vitro DNMT Inhibition
The inhibitory potential of this compound and related selenium compounds against DNA methyltransferase has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of inhibitory potency.
| Compound | Enzyme Source | IC50 (µM) | Reference |
| This compound (BSC) | Mtase from human colon carcinoma | 8.1 | [8] |
| This compound (BSC) | DNA (cytosine-5)-methyltransferase (Mtase) | 8.4 | [6][7] |
| Sodium Selenite | Mtase from human colon carcinoma | 3.8 | [8] |
| 1,4-Phenylenebis(methylene)selenocyanate (p-XSC) | Mtase from human colon carcinoma | 5.2 | [8] |
| 1,4-Phenylenebis(methylene)selenocyanate (p-XSC) | Mtase activity in HCT116 cells | ~20 | [8] |
Signaling and Experimental Diagrams
Experimental Protocols
Protocol 1: Facile Synthesis of this compound
This protocol is adapted from a method for synthesizing benzyl selenocyanates from corresponding benzylic halides.[10]
Materials:
-
Benzylic bromide or chloride
-
Potassium selenocyanate (KSeCN)
-
Acetonitrile (CH3CN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, etc.)
Procedure:
-
Dissolve the starting benzylic halide in acetonitrile in a round-bottom flask.
-
Add a molar excess (e.g., 1.2-1.5 equivalents) of potassium selenocyanate to the solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 30-60 minutes.[10] Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the potassium halide salt precipitate.
-
Evaporate the acetonitrile solvent under reduced pressure using a rotary evaporator.
-
Perform an aqueous workup by re-dissolving the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washing with water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound product.
-
If necessary, purify the product further by recrystallization or column chromatography. The pure product is typically a white crystalline powder.[5]
Note: Handle selenium compounds with caution in a well-ventilated fume hood, as they can be toxic.
Protocol 2: In Vitro DNMT Activity/Inhibition Assay (Colorimetric)
This protocol provides a general framework for a colorimetric DNMT inhibition assay, based on principles from commercially available kits.[11][12]
Materials:
-
Purified recombinant human DNMT1 enzyme
-
This compound (BSC) dissolved in DMSO
-
DNMT Assay Buffer
-
S-adenosyl-L-methionine (SAM or AdoMet)
-
DNA substrate (a synthetic oligonucleotide with CpG sites) coated on a microplate
-
Capture Antibody (specific for 5-methylcytosine)
-
Detection Antibody (e.g., HRP-conjugated)
-
Colorimetric developing solution (e.g., TMB substrate)
-
Stop Solution (e.g., 1M H2SO4)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of BSC in DNMT Assay Buffer. Ensure the final DMSO concentration in the reaction is low (<1%) to avoid solvent effects.
-
Reaction Setup: In each well of the DNA-coated microplate, set up the following reactions:
-
Blank: 27 µL Assay Buffer + 3 µL SAM.
-
Positive Control (No Inhibitor): 25 µL Assay Buffer + 3 µL SAM + 2 µL DNMT1 enzyme.
-
Inhibitor Wells: 22 µL Assay Buffer + 3 µL SAM + 2 µL DNMT1 enzyme + 3 µL of diluted BSC.
-
-
Enzymatic Reaction: Cover the plate and incubate at 37°C for 60-90 minutes to allow the methylation reaction to proceed.
-
Washing: Aspirate the reaction mixture and wash the wells 3-5 times with 1X Wash Buffer to remove unbound components.
-
Antibody Incubation:
-
Add diluted Capture Antibody to each well and incubate for 60 minutes at room temperature on an orbital shaker.
-
Wash the wells as described in step 4.
-
Add diluted Detection Antibody to each well and incubate for 30 minutes at room temperature.
-
-
Signal Development:
-
Wash the wells as described in step 4.
-
Add the Developing Solution to each well and incubate in the dark for 5-15 minutes, monitoring for color development (blue).
-
Add Stop Solution to each well to stop the reaction (color will turn yellow).
-
-
Data Acquisition: Read the absorbance at 450 nm on a microplate reader.
-
Data Analysis:
-
Correct the absorbance values by subtracting the blank reading.
-
Calculate the percentage of inhibition for each BSC concentration using the formula: % Inhibition = [1 - (OD_inhibitor / OD_control)] * 100
-
Plot the % inhibition against the log of BSC concentration to determine the IC50 value.
-
Protocol 3: Analysis of Cellular DNA Methylation
This protocol outlines the steps to assess the effect of this compound on the methylation status of a specific gene promoter in a cancer cell line.
Materials:
-
Cancer cell line (e.g., HCT116 colon cancer cells)
-
Cell culture medium and supplements
-
This compound (BSC)
-
Genomic DNA extraction kit
-
Bisulfite conversion kit
-
Primers for Methylation-Specific PCR (MSP) or Pyrosequencing
-
PCR reagents and thermal cycler
-
Pyrosequencing apparatus or gel electrophoresis system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of BSC (e.g., 5-50 µM) and a vehicle control (DMSO).
-
Incubate the cells for 48-72 hours, allowing for at least two cell divisions for passive demethylation to occur.
-
-
Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit according to the manufacturer's instructions. Quantify the DNA and assess its purity.
-
Sodium Bisulfite Conversion:
-
Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite using a commercial kit. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
-
PCR Amplification:
-
Amplify the promoter region of a target tumor suppressor gene (e.g., CDKN2A/p16) from the bisulfite-converted DNA.
-
For MSP: Use two separate primer pairs—one specific for the methylated sequence and one for the unmethylated sequence.
-
For Pyrosequencing: Use a biotinylated primer to amplify the region of interest.
-
-
Methylation Analysis:
-
MSP: Visualize the PCR products on an agarose gel. The relative intensity of the bands from the methylated and unmethylated primer sets indicates the methylation status.
-
Pyrosequencing: Sequence the amplified PCR product. This technique provides a quantitative measure of methylation at individual CpG sites within the sequenced region.[13]
-
-
Data Analysis: Compare the methylation levels or patterns in BSC-treated cells to the vehicle-treated control cells to determine if BSC induces demethylation of the target gene promoter. For a more comprehensive analysis, changes in gene expression can be correlated with methylation status using RT-qPCR.
References
- 1. Insights into the Inhibitory Mechanisms of the Covalent Drugs for DNMT3A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Methylation Inhibitors: Retrospective and Perspective View - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights on the Mechanism of Quinoline-based DNA Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological rationale for the use of DNA methyltransferase inhibitors as new strategy for modulation of tumor response to chemotherapy and radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | DNA Methyltransferase | 4671-93-6 | Invivochem [invivochem.com]
- 8. Inhibition of DNA cytosine methyltransferase by chemopreventive selenium compounds, determined by an improved assay for DNA cytosine methyltransferase and DNA cytosine methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. abcam.com [abcam.com]
- 12. epigentek.com [epigentek.com]
- 13. Changes in DNA methylation patterns in subjects exposed to low-dose benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Benzyl Selenocyanate
Introduction
Benzyl selenocyanate is an organoselenium compound of significant interest to researchers in the fields of medicinal chemistry and drug development due to its potential chemopreventive properties.[1][2] Following its synthesis, obtaining the compound in a highly pure form is crucial for accurate biological evaluation and further chemical transformations. These application notes provide detailed protocols for the purification of this compound, with a primary focus on the efficient and cost-effective method of mixed-solvent recrystallization, which allows for the isolation of an analytically pure product without the need for chromatographic methods.[1][3][4]
Data Presentation
The following table summarizes the yield and melting point data for this compound and related substituted derivatives, as obtained after purification by mixed-solvent recrystallization. This method has been demonstrated to provide satisfactory yields of pure product.[1]
| Starting Material | Product | % Yield* | Melting Point (°C) |
| Benzyl bromide | This compound | 54 | 71-72 |
| 4-Fluorobenzyl bromide | 4-Fluorothis compound | 50 | 64-65 |
| 4-Methylbenzyl bromide | 4-Methylthis compound | 54 | 51-52 |
| 4-Methoxybenzyl chloride | 4-Methoxythis compound | 70 | 56-57 |
| 4-tert-Butylbenzyl bromide | 4-tert-Butylthis compound | 52 | 90-91 |
*Yields are reported after a single crystallization. No attempts were made to optimize yields by obtaining a second crop of crystals.[1][5]
Experimental Protocols
Primary Purification Technique: Mixed-Solvent Recrystallization
This protocol is adapted from a facile synthesis method that avoids the need for chromatography.[1] It is the recommended procedure for obtaining high-purity this compound.
Materials:
-
Crude this compound solid
-
Benzene (or Toluene)
-
Heptane
-
Erlenmeyer flask
-
Heating apparatus (e.g., hot plate)
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid this compound into an Erlenmeyer flask. Add a minimal amount of a 1:1 mixture of benzene/toluene to dissolve the solid. This generally requires about 1-4 mL of the benzene/toluene mixture.[1]
-
Induction of Cloud Point: Slowly add heptane to the solution while stirring until the solution becomes cloudy (the cloud point). This indicates the beginning of precipitation. Approximately 20-40 mL of heptane is typically required.[1] For compounds with melting points below 60°C, a distinct cloud point may not always be observed.[1]
-
Crystallization: Seal the flask and cool it to –20°C for 1-2 hours to induce crystallization.[1] If crystals do not form readily, scratching the inside of the flask with a glass rod after the cooling period can promote crystallization.[5]
-
Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals generously with cold water to remove any residual salts.[1]
-
Drying: Dry the purified crystals. The product can be air-dried or dried under vacuum.
Note: The progress of the reaction leading to the crude product can be monitored by thin-layer chromatography (TLC) using silica gel plates and dichloromethane as the eluent.[1]
Alternative Purification Technique: Column Chromatography
While the described recrystallization method is generally sufficient for obtaining pure this compound, column chromatography can be employed if impurities persist, particularly if reaction solvents like acetone were used, which can lead to byproducts that are difficult to separate by recrystallization.[1][4]
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Appropriate eluent (e.g., dichloromethane or a hexane/ethyl acetate mixture)
-
Chromatography column
-
Collection tubes
General Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.
-
Column Packing: Pack the chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Diagrams
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for the purification of this compound.
References
- 1. A Facile Synthesis of Substituted Benzyl Selenocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. A facile synthesis of substituted benzyl selenocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Facile Synthesis of Substituted Benzyl Selenocyanates† | MDPI [mdpi.com]
Troubleshooting & Optimization
Benzyl Selenocyanate Synthesis: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzyl selenocyanate and improving yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in this compound synthesis can stem from several factors. Here are the most common causes and their solutions:
-
Solvent Choice: The use of acetone as a solvent can lead to side reactions where potassium selenocyanate (KSeCN) attacks the solvent, creating impurities that are difficult to separate from the desired product.[1]
-
Purity of Starting Materials: Impurities in the starting benzylic halide can lead to the formation of side products, such as red colloidal selenium, which reduces the overall yield of this compound.[1][2] This is particularly noted with commercially available 4-methoxybenzyl chloride.[1][2]
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress by observing the formation of a fine white precipitate (KBr or KCl).[1] The reaction is typically complete within 30-60 minutes when no more precipitate is formed.[1][2][3][4][5] Thin-layer chromatography (TLC) can also be used to verify the completion of the reaction.[1]
-
-
Sub-optimal Work-up Procedure: Loss of product can occur during the work-up and purification steps.
Question: I am observing the formation of a red precipitate in my reaction mixture. What is it and how can I prevent it?
Answer:
The red precipitate is likely colloidal selenium.[1][2] This indicates a side reaction is occurring, which can be caused by:
-
Instability of Starting Materials: Using benzyl tosylate or impure benzylic halides can lead to the formation of colloidal selenium.[1][2]
Question: My final product is difficult to purify and contains persistent impurities. What are my options?
Answer:
Difficulty in purification often arises from side reactions with the solvent.
-
Avoid Problematic Solvents: As mentioned, using acetone can lead to an impurity that is difficult to remove by recrystallization.[1]
-
Recrystallization Technique: An effective recrystallization is key to obtaining a pure product.
-
Solution: A mixed solvent crystallization from a benzene/toluene (1:1) mixture to dissolve the solid, followed by the addition of heptane to induce cloudiness, is an effective method.[1] After adding heptane, seal the mixture and cool it to -20°C for 1-2 hours to induce crystallization.[1] Scratching the flask can help initiate crystallization if no solid has formed after cooling.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction time for the synthesis of this compound?
A1: When using acetonitrile as the solvent at room temperature, the reaction is generally complete within 30 to 60 minutes.[1][2][3][4][5] The completion can be visually monitored by the cessation of KBr or KCl precipitation.[1]
Q2: Is chromatography necessary for the purification of this compound?
A2: One of the advantages of the recommended protocol using acetonitrile is that it generally allows for the isolation of a pure product through a single recrystallization, avoiding the need for chromatography.[1][2][3][4][5]
Q3: Can I use starting materials other than benzylic bromides or chlorides?
A3: While benzyl tosylate can be used, it typically results in lower yields and the formation of red colloidal selenium as a byproduct.[1][2] Benzylic bromides and chlorides are the preferred starting materials for a cleaner reaction and higher yield.[1][2]
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored visually by observing the formation of a fine white precipitate of KBr or KCl.[1] When no more precipitate forms, the reaction is considered complete.[1] Additionally, thin-layer chromatography (TLC) can be used to confirm the consumption of the starting material.[1]
Data Presentation
Table 1: Yields of Substituted Benzyl Selenocyanates
The following table summarizes the yields of various benzyl selenocyanates synthesized from their corresponding benzylic halides in acetonitrile.
| Starting Material | % Yield* | Melting Point (°C) |
| Benzyl bromide | 54 | 71-72 |
| 4-Fluorobenzyl bromide | 50 | 64-65 |
| 4-Methylbenzyl bromide | 54 | 51-52 |
| 4-Methoxybenzyl chloride | 70 | 56-57 |
| 4-tert-Butylbenzyl bromide | 52 | 90-91 |
*Yields are for the crystallized product. No attempts were made to obtain a second crop from the filtrate.[1][2]
Experimental Protocols
General Synthetic Procedure for Benzyl Selenocyanates
This protocol is adapted from a facile synthesis method that avoids the need for chromatography.[1]
-
Preparation of Reactants:
-
In a flask, dissolve the benzylic halide (2.0 mmol) in acetonitrile (15 mL).
-
In a separate flask, dissolve potassium selenocyanate (KSeCN) (2.2 mmol) in acetonitrile (5 mL).
-
-
Reaction:
-
Add the KSeCN solution to the stirred solution of the benzylic halide.
-
Rinse the flask that contained the KSeCN with an additional 1-2 mL of acetonitrile and add this to the reaction mixture.
-
Continue stirring at room temperature. The reaction progress is indicated by the formation of a fine white precipitate (KBr or KCl).
-
The reaction is typically complete in 30-60 minutes, which can be confirmed by the cessation of precipitate formation and by thin-layer chromatography.
-
-
Work-up:
-
Pour the reaction mixture into distilled water (200 mL) and stir for approximately 30 minutes.
-
Cool the mixture in an ice bath.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid generously with water to remove any excess salts.
-
-
Purification:
-
Purify the crude solid by mixed-solvent recrystallization.
-
Dissolve the solid in a minimal amount of a 1:1 benzene/toluene mixture (typically 1-4 mL).
-
Add heptane (typically 20-40 mL) until the solution becomes cloudy.
-
Seal the flask and cool it at -20°C for 1-2 hours to induce crystallization. If crystallization does not occur, scratching the inside of the flask with a glass rod may initiate it.
-
Collect the pure crystals by vacuum filtration.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. A Facile Synthesis of Substituted Benzyl Selenocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A facile synthesis of substituted benzyl selenocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Facile Synthesis of Substituted Benzyl Selenocyanates† [agris.fao.org]
- 5. (PDF) A Facile Synthesis of Substituted Benzyl Selenocyanates (2004) | Linda A. Jacob | 21 Citations [scispace.com]
Stability issues of benzyl selenocyanate in solution
Welcome to the technical support center for benzyl selenocyanate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability issues encountered when working with this compound in solution. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored as a solid in a cool, dry, and well-ventilated place. For optimal stability, it is recommended to store the compound at 4°C or -20°C, protected from light and sources of ignition.[1]
Q2: What solvents are suitable for preparing stock solutions of this compound?
A2: For synthetic purposes, acetonitrile is a highly recommended solvent as it is relatively inert towards the selenocyanate nucleophile.[2][3] For long-term storage of stock solutions, anhydrous dimethyl sulfoxide (DMSO) is a common choice for many organic compounds and is likely suitable for this compound. However, as with any reactive compound, it is best to prepare fresh solutions for sensitive applications or to store stock solutions at low temperatures (-20°C or -80°C) for extended periods.[4]
Q3: Is this compound stable in aqueous solutions?
A3: While specific data on the hydrolysis of this compound is limited, organoselenocyanates can be sensitive to hydrolysis, especially under basic or acidic conditions. It is generally recommended to avoid prolonged storage in aqueous solutions, particularly buffered solutions with a non-neutral pH. If aqueous solutions are necessary for your experiment, they should be prepared fresh.
Q4: Can I expect degradation of this compound upon exposure to light?
A4: Yes, similar to other benzyl-containing compounds, this compound may be susceptible to photodegradation. It is advisable to protect solutions from light by using amber vials or by covering the container with aluminum foil, especially during long experiments or when storing solutions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| A red or orange precipitate forms in the solution. | This is likely the formation of elemental selenium (often appearing as red colloidal selenium), indicating the decomposition of this compound.[3] This can be triggered by impurities, prolonged storage, exposure to light, or incompatible solvents. | - Ensure the purity of your starting material and solvents. - Prepare fresh solutions before use. - Store solutions in the dark at low temperatures (-20°C or -80°C). - If the precipitate is observed during a reaction, it may indicate a side reaction. Consider purifying the desired product from the selenium byproduct. |
| Inconsistent experimental results over time using the same stock solution. | This suggests that the this compound in your stock solution is degrading. The rate of degradation can be influenced by the solvent, storage temperature, and exposure to light and air. | - Prepare smaller batches of stock solution more frequently. - Aliquot the stock solution to avoid repeated freeze-thaw cycles. - Store the stock solution under an inert atmosphere (e.g., argon or nitrogen) if it is particularly sensitive to oxidation. - Periodically check the purity of your stock solution using analytical methods like HPLC or NMR. |
| Low yield or formation of unexpected byproducts in a reaction. | The selenocyanate group is a reactive functional group and can participate in side reactions. This compound is known to be incompatible with strong acids, bases, and strong oxidizing or reducing agents.[4] | - Review the compatibility of all reagents in your reaction mixture with the selenocyanate functional group. - Ensure your reaction conditions are neutral if possible. - If you are using a solvent other than acetonitrile or DMSO, consider potential reactions between the solvent and this compound, especially if the solvent is nucleophilic (e.g., alcohols in the presence of a base). |
Quantitative Data Summary
Currently, there is limited published quantitative data specifically on the degradation kinetics of this compound in various solutions. The stability is generally inferred from its reactivity and the stability of related compounds. The following table summarizes key physical and stability-related properties.
| Property | Value/Information | Source |
| Appearance | Clearish/white crystalline powder | [5] |
| Storage Temperature | 4°C or -20°C (solid); -80°C (in solvent) | [4][5] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [4] |
| Hazardous Decomposition Products | Under fire conditions, may decompose and emit toxic fumes. | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a facile synthesis method.[3]
Materials:
-
Benzyl bromide (or chloride)
-
Potassium selenocyanate (KSeCN)
-
Acetonitrile (anhydrous)
-
Distilled water
-
Benzene/Toluene (1:1 mixture)
-
Heptane
Procedure:
-
In a nitrogen atmosphere, prepare a solution of the benzylic halide (2.0 mmol) in acetonitrile (15 mL).
-
In a separate flask, dissolve KSeCN (2.2 mmol) in acetonitrile (5 mL).
-
Add the KSeCN solution to the stirred solution of the benzylic halide.
-
Rinse the KSeCN flask with an additional 1-2 mL of acetonitrile and add it to the reaction mixture.
-
Stir the reaction at room temperature. The reaction progress is indicated by the formation of a white precipitate (KBr or KCl). The reaction is typically complete within 30-60 minutes.
-
Monitor the reaction completion by thin-layer chromatography.
-
Pour the reaction mixture into distilled water (200 mL) and stir for approximately 30 minutes.
-
Cool the mixture in an ice bath and collect the solid precipitate by vacuum filtration.
-
Wash the precipitate generously with water to remove excess salts.
-
Purify the crude solid by recrystallization from a benzene/toluene (1:1) and heptane mixture.
Protocol 2: Monitoring this compound Stability by HPLC
This is a general guideline for developing an HPLC method to assess the stability of this compound solutions.
Materials:
-
This compound solution to be tested
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC column (e.g., C18)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water. A typical starting point could be a gradient from 30% to 90% acetonitrile over 20 minutes.
-
Sample Preparation: Dilute an aliquot of your this compound stock solution to a suitable concentration for HPLC analysis (e.g., 10-100 µg/mL) using the initial mobile phase composition.
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase.
-
Inject the prepared sample.
-
Run the gradient method and monitor the elution profile using a UV detector (a wavelength of ~254 nm is a reasonable starting point for aromatic compounds).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound.
-
To assess stability over time, inject samples of the same stock solution at different time points (e.g., 0, 24, 48 hours).
-
A decrease in the peak area of this compound and/or the appearance of new peaks would indicate degradation. The percentage of remaining this compound can be calculated from the peak areas.
-
Visualizations
Caption: Plausible degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Organoselenium Compounds as an Emerging Class of Stabilizers of applied Nanomaterials for Applications in the Catalysis… [ouci.dntb.gov.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hypervalent organoselenium compounds stabilized by intramolecular coordination: synthesis and crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
Optimizing reaction conditions for benzyl selenocyanate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzyl selenocyanate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely used and efficient method is the reaction of a benzylic halide (bromide or chloride) with potassium selenocyanate (KSeCN) in a suitable solvent.[1][2] Acetonitrile is a highly recommended solvent for this reaction as it is favorable for substitution reactions and less reactive towards the nucleophile compared to other solvents like acetone.[1]
Q2: What are the expected yields for this reaction?
A2: Yields for the synthesis of this compound and its derivatives can vary depending on the starting material and purification method. Reported yields are generally in the range of 50-70% after a single recrystallization, without the need for chromatographic purification.[1][3] For instance, the reaction of 4-methoxybenzyl chloride with KSeCN in acetonitrile has been reported to yield 70% of the desired product.[1][3]
Q3: How long does the reaction typically take to complete?
A3: When using acetonitrile as the solvent at room temperature, the reaction is typically complete within 30 to 60 minutes.[1][2][3] The formation of a fine white precipitate of potassium bromide (KBr) or potassium chloride (KCl) indicates the progress of the reaction.[1]
Q4: Can I use other starting materials besides benzyl halides?
A4: Yes, benzyl tosylates can also be used as starting materials under the same reaction conditions. However, this may lead to lower yields and the formation of red, colloidal selenium as a byproduct.[1][3]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Impure Starting Materials | Commercially available benzylic halides, especially 4-methoxybenzyl chloride, should be distilled prior to use to remove impurities that can lead to side reactions.[1][3] |
| Incorrect Solvent | Avoid using acetone as a solvent, as it can react with potassium selenocyanate, leading to the formation of impurities that are difficult to separate from the desired product.[1] Use dried acetonitrile for optimal results.[1] |
| Incomplete Reaction | Monitor the reaction progress by observing the formation of a potassium halide precipitate. The reaction is generally complete when no more precipitate is formed. Thin-layer chromatography (TLC) can also be used to verify the completion of the reaction.[1] |
| Degradation of Product | This compound can be sensitive to certain conditions. Follow the recommended work-up procedure promptly after reaction completion. |
Problem 2: Formation of a Red Precipitate (Colloidal Selenium)
| Possible Cause | Troubleshooting Step |
| Use of Benzyl Tosylate | The reaction of benzyl tosylate with KSeCN is more prone to the formation of red, colloidal selenium.[1][3] If possible, use the corresponding benzyl bromide or chloride for a cleaner reaction. |
| Impure 4-Methoxybenzyl Chloride | Using undistilled 4-methoxybenzyl chloride can also lead to the formation of colloidal selenium.[1][3] Ensure the purity of this starting material by distillation. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Formation of Side Products | The choice of solvent is critical. Using acetone can lead to the formation of a yellow solid impurity that is difficult to remove by recrystallization.[1] Switching to acetonitrile should prevent this issue. |
| Inefficient Crystallization | For purification, a mixed solvent system of benzene/toluene and heptane is effective. Dissolve the crude product in a minimal amount of a 1:1 benzene/toluene mixture and then add heptane to induce crystallization. Cooling to -20°C can aid in the precipitation of the pure product.[1] |
Data Presentation
Table 1: Yields of Substituted Benzyl Selenocyanates from Benzylic Halides
| Starting Material | Product | % Yield* | Melting Point (°C) |
| Benzyl bromide | This compound | 54 | 71-72 |
| 4-Fluorobenzyl bromide | 4-Fluorothis compound | 50 | 64-65 |
| 4-Methylbenzyl bromide | 4-Methylthis compound | 54 | 51-52 |
| 4-Methoxybenzyl chloride | 4-Methoxythis compound | 70 | 56-57 |
| 4-tert-Butylbenzyl bromide | 4-tert-Butylthis compound | 52 | 90-91 |
*Yields are reported after a single recrystallization and were not optimized to obtain a second crop of crystals.[1][3]
Experimental Protocols
General Synthetic Procedure for this compound [1]
-
Preparation: Add a solution of potassium selenocyanate (2.2 mmol) in acetonitrile (5 mL) to a stirred solution of the benzylic halide (2.0 mmol) in acetonitrile (15 mL).
-
Reaction: Rinse the flask that contained the KSeCN with an additional 1-2 mL of acetonitrile and add it to the reaction mixture. Stir the reaction at room temperature. The formation of a fine white precipitate (KBr or KCl) will be observed. The reaction is considered complete when no more precipitate forms (typically 30-60 minutes). Monitor the reaction by thin-layer chromatography if desired.
-
Work-up: Pour the reaction mixture into distilled water (200 mL) and stir for approximately 30 minutes.
-
Isolation: Cool the mixture in an ice bath and collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid generously with water to remove any excess salts.
-
Purification: Purify the crude solid by mixed-solvent recrystallization. Dissolve the solid in a minimal amount of a 1:1 mixture of benzene and toluene. Add heptane until the solution becomes cloudy (the cloud point). Seal the flask and cool it to -20°C for 1-2 hours to induce crystallization. If crystallization does not occur readily, scratching the inside of the flask can help.
-
Drying: Collect the pure crystals by vacuum filtration and dry them.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: A logical diagram for troubleshooting low product yield.
References
Technical Support Center: Preparation of Benzyl Selenocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of benzyl selenocyanate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive benzyl halide: The starting benzyl bromide or chloride may have degraded. 2. Poor quality potassium selenocyanate (KSeCN): The reagent may be old or have decomposed. 3. Inappropriate solvent: Use of a reactive solvent like acetone can consume the KSeCN.[1] 4. Insufficient reaction time: The reaction may not have gone to completion. | 1. Use freshly purified or commercially available high-purity benzyl halide. For liquid benzyl halides, distillation prior to use is recommended.[1] 2. Use fresh, dry KSeCN. 3. Switch to an unreactive, polar aprotic solvent such as acetonitrile.[1][2] 4. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes in acetonitrile at room temperature.[1] |
| Formation of a Red Precipitate | 1. Presence of impurities in the starting material: Using benzyl tosylate or impure 4-methoxybenzyl chloride can lead to the formation of red, colloidal selenium.[1] 2. Decomposition of KSeCN: The selenocyanate salt can decompose, especially in the presence of moisture or impurities. | 1. Purify the starting benzyl halide by distillation or recrystallization before use.[1] Avoid using benzyl tosylates if this is a persistent issue. 2. Ensure KSeCN is of high purity and is handled under anhydrous conditions. |
| Yellow, Inseparable Impurity | Reaction with acetone as a solvent: If acetone is used as the solvent, KSeCN can react with it to form a new nucleophile. This nucleophile then reacts with the benzyl halide to produce a yellow solid impurity that is difficult to separate from the desired product by recrystallization.[1] | Avoid using acetone. The recommended solvent is acetonitrile, which is less reactive towards nucleophiles like KSeCN.[1][2] |
| Formation of Dibenzyl Diselenide | Decomposition of this compound: The product itself can be unstable under certain conditions and may decompose to form the corresponding diselenide. This can sometimes be initiated by light or impurities. | 1. Work up the reaction promptly after completion. 2. Store the purified this compound in a cool, dark place. 3. Minimize exposure of the reaction mixture and product to light. |
| Possible Formation of Benzyl Isocyanide | Ambident nature of the selenocyanate anion: The selenocyanate ion (SeCN⁻) is an ambident nucleophile and can theoretically attack the benzyl halide via the nitrogen atom to form benzyl isocyanide. | While not a commonly reported major byproduct in this specific reaction, its formation can be checked by IR spectroscopy (looking for the characteristic isocyanide stretch around 2150 cm⁻¹). If significant formation is suspected, purification by chromatography may be necessary. The use of polar aprotic solvents like acetonitrile generally favors attack by the "softer" selenium atom, leading to the desired selenocyanate. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the synthesis of this compound?
A1: Acetonitrile is the highly recommended solvent for this reaction.[1][2] It is a polar aprotic solvent that readily dissolves the reactants but does not react with potassium selenocyanate. In contrast, solvents like acetone can react with KSeCN, leading to the formation of hard-to-remove impurities.[1]
Q2: My reaction mixture turned red. What is this red substance and how can I avoid it?
A2: The red substance is likely elemental selenium.[1] Its formation is often observed when using less reactive starting materials like benzyl tosylate or when using impure benzyl halides, such as undistilled 4-methoxybenzyl chloride.[1] To prevent this, it is crucial to use purified starting materials.
Q3: I observe a yellow precipitate that is difficult to remove. What did I do wrong?
A3: The formation of a yellow, inseparable impurity is a known side reaction when acetone is used as the solvent.[1] The selenocyanate ion attacks the acetone, creating a new nucleophile that then reacts with your benzyl halide. To avoid this, you must use a non-reactive solvent like acetonitrile.[1]
Q4: Can I use benzyl chloride instead of benzyl bromide?
A4: Yes, both benzyl chlorides and benzyl bromides can be used as starting materials for the synthesis of this compound.[1][2]
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). Additionally, when using acetonitrile as a solvent, the formation of a fine white precipitate of potassium bromide or potassium chloride (KBr or KCl) signals the progress of the reaction. The reaction is typically complete when no further precipitate is formed.[1]
Q6: What is the best way to purify the final product?
A6: For the procedure using acetonitrile, purification can often be achieved by a simple workup followed by recrystallization. After the reaction is complete, the mixture is poured into water, and the crude product precipitates. This solid can then be collected by filtration and recrystallized.[1] A mixed solvent system of benzene/toluene and heptane has been reported to be effective for recrystallization.[1]
Experimental Protocol: Facile Synthesis of this compound
This protocol is adapted from the work of Jacob et al.[1]
Materials:
-
Benzyl halide (e.g., benzyl bromide or benzyl chloride) (2.0 mmol)
-
Potassium selenocyanate (KSeCN) (2.2 mmol)
-
Acetonitrile (CH₃CN), dry (20-22 mL)
-
Distilled water
-
Benzene/Toluene (1:1 mixture) for recrystallization
-
Heptane for recrystallization
Procedure:
-
In a flask, dissolve the benzyl halide (2.0 mmol) in 15 mL of dry acetonitrile.
-
In a separate flask, dissolve potassium selenocyanate (2.2 mmol) in 5 mL of dry acetonitrile.
-
Add the KSeCN solution to the stirred solution of the benzyl halide. Rinse the KSeCN flask with an additional 1-2 mL of acetonitrile and add it to the reaction mixture.
-
Stir the reaction at room temperature. The formation of a white precipitate (KBr or KCl) indicates the reaction is proceeding.
-
Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes, or when the formation of the white precipitate ceases.
-
Once the reaction is complete, pour the mixture into 200 mL of distilled water and stir for approximately 30 minutes.
-
Cool the mixture in an ice bath and collect the precipitated solid by vacuum filtration.
-
Wash the solid generously with water to remove any excess salts.
-
For purification, dissolve the crude solid in a minimal amount of a 1:1 benzene/toluene mixture and then add heptane to induce cloudiness.
-
Cool the mixture to -20°C for 1-2 hours to induce crystallization.
-
Collect the pure crystals of this compound by vacuum filtration.
Quantitative Data Summary
The following table summarizes the yields for the synthesis of various substituted benzyl selenocyanates using the acetonitrile protocol.
| Starting Material | % Yield* |
| Benzyl bromide | 54 |
| 4-Fluorobenzyl bromide | 50 |
| 4-Methylbenzyl bromide | 54 |
| 4-Methoxybenzyl chloride | 70 |
| 4-tert-Butylbenzyl bromide | 52 |
*Yields are for the recrystallized product and were not optimized to obtain a second crop from the filtrate.[1]
Reaction Pathway and Side Reactions
The following diagram illustrates the main synthetic route to this compound and highlights the key side reactions to be avoided.
Caption: Main reaction pathway for this compound synthesis and key side reactions.
References
Addressing variability in biological assays with benzyl selenocyanate
Welcome to the technical support center for the use of benzyl selenocyanate (BSC) in biological assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and sources of variability in experiments involving this organoselenium compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound (C₈H₇NSe) is a synthetic organoselenium compound.[1] It has demonstrated a range of biological activities, including chemopreventive properties against carcinogenesis in various animal models.[1] Its mechanisms of action include the inhibition of DNA cytosine methyltransferase, Protein Kinase A (PKA), and Protein Kinase C (PKC).[1] It is also known to modulate key cellular signaling pathways, such as the ERK/MAPK and PI3K/Akt pathways, which are critical in cell proliferation and survival.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is a white to off-white crystalline solid.[2] For cell-based assays, it is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to ensure the compound is fully dissolved before further dilution. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.
Q3: What is the optimal solvent and final concentration of that solvent for in vitro assays?
A3: DMSO is the most common solvent for preparing stock solutions. When diluting the stock solution into your aqueous cell culture medium, ensure the final DMSO concentration is kept to a minimum, typically below 0.5% (v/v), as higher concentrations can have cytotoxic effects on their own. It is essential to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any solvent effects.
Q4: Is this compound stable in aqueous culture media?
Troubleshooting Guide
This guide addresses specific issues that can lead to variability in your experimental results.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells. | Compound Precipitation: BSC may have low aqueous solubility, leading to precipitation when diluted from a DMSO stock into culture medium.[4][5][6] This results in an inconsistent effective concentration. | - Visually inspect the medium for any precipitate after adding BSC. - Prepare dilutions immediately before use. - Gently mix the culture plate after adding the compound. - Consider pre-warming the culture medium to 37°C before adding the BSC solution. - If precipitation persists, you may need to reduce the final concentration of BSC or explore the use of a solubilizing agent (co-solvent), ensuring the agent itself does not affect the assay. |
| Unexpected or inconsistent cytotoxicity. | Inaccurate Stock Concentration: This could be due to improper dissolution or degradation of the stock solution. Cellular Stress: High concentrations of the solvent (e.g., DMSO) can induce cytotoxicity. | - Re-prepare the stock solution, ensuring the BSC is completely dissolved. A brief sonication may aid dissolution. - Always include a vehicle control (e.g., 0.1% DMSO) to differentiate between compound- and solvent-induced cytotoxicity. - Perform a dose-response curve to determine the optimal non-toxic working concentration for your specific cell line. |
| Assay signal interference. | Reaction with Assay Reagents: The selenocyanate moiety is reactive and may interact with assay components. For example, it could react with thiol-containing reagents like DTT or glutathione.[7] It may also interfere with the chemistry of viability assays. | - For viability assays: Consider using multiple assays based on different principles (e.g., MTT which measures metabolic activity, and Neutral Red which assesses lysosomal integrity) to confirm results.[8][9] - For assays with reducing agents: Be aware of potential interactions. If using reagents like DTT, consider control experiments to assess if BSC's activity is altered. |
| Inconsistent effects on signaling pathways (e.g., p-ERK, p-Akt). | Timing of Treatment and Analysis: The phosphorylation of signaling proteins is often transient. Cell Density and Health: The state of the cells can significantly impact their response to stimuli. | - Perform a time-course experiment to identify the optimal time point for observing changes in protein phosphorylation after BSC treatment. - Ensure consistent cell seeding density and that cells are in the logarithmic growth phase and healthy at the time of treatment. |
Quantitative Data Presentation
The following table summarizes the cytotoxic activity of this compound and related organoselenium compounds across various cancer cell lines, presented as IC₅₀ values (the concentration at which 50% of cell growth is inhibited).
| Compound | Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| This compound Analogue | HT-29 (Colon Cancer) | MTT | < 12 | [4] |
| This compound Analogue | H1299 (Lung Cancer) | MTT | < 12 | [4] |
| This compound Analogue | HCT-116 (Colon Cancer) | MTT | ~ 11 | [4] |
| Synthetic Benzaldehyde Derivative | MDA-MB-231 (Breast Cancer) | Not Specified | 35.40 ± 4.2 | [10] |
| Synthetic Benzaldehyde Derivative | MCF-7 (Breast Cancer) | Not Specified | 59.90 ± 3.9 | [10] |
Note: Data for this compound itself is limited in publicly available literature; therefore, data from closely related compounds are included to provide a general reference for expected potency.
Experimental Protocols
Protocol 1: Preparation of this compound for Cell-Based Assays
Objective: To prepare a stock solution of this compound and dilute it to working concentrations for treating cultured cells.
Materials:
-
This compound (BSC), solid[2]
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Cell culture medium appropriate for your cell line
Procedure:
-
Stock Solution Preparation (e.g., 100 mM):
-
In a sterile environment (e.g., a biological safety cabinet), weigh out a precise amount of BSC powder (Formula Weight: 196.11 g/mol ).
-
Dissolve the BSC in the appropriate volume of sterile DMSO to achieve a 100 mM stock solution. For example, to make 1 mL of a 100 mM stock, dissolve 19.61 mg of BSC in 1 mL of DMSO.
-
Vortex or gently sonicate until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 100 mM stock solution at room temperature.
-
Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Add the BSC stock solution to the pre-warmed (37°C) medium and mix immediately by gentle pipetting or swirling to minimize precipitation. The final DMSO concentration should not exceed 0.5%.
-
For example, to make a 100 µM working solution, you could add 1 µL of the 100 mM stock to 1 mL of culture medium.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of BSC.
-
Protocol 2: Western Blot Analysis of p-ERK and p-Akt
Objective: To assess the effect of this compound on the phosphorylation of ERK and Akt in a chosen cell line.
Materials:
-
Cultured cells of interest
-
This compound working solutions and vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2, rabbit anti-ERK1/2, rabbit anti-phospho-Akt (Ser473), rabbit anti-Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours, if necessary, to reduce basal phosphorylation levels.
-
Treat the cells with various concentrations of BSC or vehicle control for the desired time period (determined from a time-course experiment, e.g., 30 minutes, 1 hour, 3 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane according to the manufacturer's protocol and re-probe with an antibody against the total protein (e.g., anti-total ERK).
-
Repeat the process for p-Akt and total Akt.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of the phosphorylated protein to the total protein for each sample.
-
Mandatory Visualizations
Here are diagrams illustrating key concepts and workflows related to the use of this compound.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. This compound | 4671-93-6 [amp.chemicalbook.com]
- 3. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: High-Purity Benzyl Selenocyanate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of high-purity benzyl selenocyanate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for synthesizing high-purity this compound without the need for column chromatography?
A1: A highly effective and facile method involves the reaction of a benzylic halide (bromide or chloride) with potassium selenocyanate (KSeCN) in acetonitrile as the solvent.[1][2] This approach is favored because the product can often be purified to a high degree by a single recrystallization, avoiding the need for chromatographic separation.[1][3]
Q2: Why is acetonitrile preferred over other solvents like acetone?
A2: Acetonitrile is the solvent of choice because it is less susceptible to nucleophilic attack by the selenocyanate ion (SeCN⁻).[1] In contrast, solvents like acetone can react with KSeCN, leading to the formation of impurities that are difficult to separate from the desired this compound product through recrystallization.[1]
Q3: What are the typical reaction times and temperatures for this synthesis?
A3: The reaction is typically conducted at room temperature and is generally complete within 30 to 60 minutes.[1][2] The progress of the reaction can often be monitored by the formation of a fine white precipitate of potassium bromide (KBr) or potassium chloride (KCl).[1]
Q4: Can I use benzyl tosylate as a starting material?
A4: Yes, benzyl tosylate can be used as a starting material under the same reaction conditions. However, this may lead to lower yields and is sometimes accompanied by the formation of red, colloidal selenium as a byproduct.[1][3]
Q5: What is the expected yield for this synthesis?
A5: The reported yields for this method are generally in the range of 50-70% after recrystallization.[1][3] It is noted that these yields are not optimized, and higher yields might be achievable if column chromatography is employed for purification.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity/Presence of a Persistent Yellow Impurity | Use of acetone as a solvent, which can react with KSeCN.[1] | Switch to acetonitrile as the reaction solvent. Acetonitrile is less reactive towards nucleophiles.[1] |
| Formation of Red, Colloidal Selenium | 1. Use of benzyl tosylate as the starting material.[1][3]2. Impurities in the commercially available benzylic halide (e.g., 4-methoxybenzyl chloride).[1][3] | 1. If possible, use the corresponding benzyl bromide or chloride for higher purity.2. Distill the benzylic halide prior to use to remove impurities.[1][3] |
| Reaction Does Not Go to Completion | 1. Insufficient reaction time.2. Poor quality of KSeCN. | 1. Monitor the reaction for the cessation of precipitate formation or by thin-layer chromatography (TLC) to ensure completion.[1]2. Ensure KSeCN is dry and of high purity. |
| Difficulty with Product Crystallization | 1. Insufficient purity of the crude product.2. Inappropriate recrystallization solvent system. | 1. Ensure the workup procedure (pouring into water and stirring) is followed to remove salts.2. A mixture of benzene or toluene with heptane, followed by cooling, has been reported to be effective for crystallization.[1] |
| Lower than Expected Yields | 1. Product loss during recrystallization.2. Incomplete reaction. | 1. To potentially increase yield, a second crop of crystals can be obtained from the filtrate.[1]2. Ensure the reaction has gone to completion by TLC analysis before workup.[1] |
Experimental Protocols
Key Experiment: Facile Synthesis of this compound
This protocol is adapted from a method designed to produce high-purity this compound without the need for chromatographic purification.[1][2]
Materials:
-
Benzylic halide (e.g., benzyl bromide, 2.0 mmol)
-
Potassium selenocyanate (KSeCN, 2.2 mmol)
-
Acetonitrile (20-22 mL)
-
Distilled water (200 mL)
-
Recrystallization solvents (e.g., benzene/heptane or toluene/heptane mixture)
Procedure:
-
In a flask, dissolve the benzylic halide (2.0 mmol) in 15 mL of acetonitrile with stirring.
-
In a separate flask, dissolve KSeCN (2.2 mmol) in 5 mL of acetonitrile.
-
Add the KSeCN solution to the stirred solution of the benzylic halide. Rinse the KSeCN flask with an additional 1-2 mL of acetonitrile and add this to the reaction mixture.
-
Continue stirring at room temperature. The formation of a fine white precipitate (KBr or KCl) indicates the reaction is proceeding.
-
The reaction is typically complete in 30-60 minutes, which can be confirmed by the cessation of precipitate formation or by thin-layer chromatography.
-
Once complete, pour the reaction mixture into 200 mL of distilled water and stir for approximately 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Purify the crude product by recrystallization. For example, dissolve the solid in a minimal amount of a warm benzene/toluene mixture and then add heptane until a cloud point is reached. Cool the mixture to -20°C for 1-2 hours to induce crystallization.
-
Collect the pure crystals by vacuum filtration.
Quantitative Data Summary
The following table summarizes the yields and melting points for various substituted benzyl selenocyanates synthesized using the acetonitrile method.
| Starting Material | % Yield | Melting Point (°C) |
| Benzyl bromide | 54 | 71-72 |
| 4-Fluorobenzyl bromide | 50 | 64-65 |
| 4-Methylbenzyl bromide | 54 | 51-52 |
| 4-Methoxybenzyl chloride | 70 | 56-57 |
| 4-tert-Butylbenzyl bromide | 52 | 90-91 |
| Yields are for recrystallized, analytically pure material and were not optimized.[1][3] |
Visualizations
Caption: Experimental workflow for high-purity this compound synthesis.
Caption: Troubleshooting logic for this compound synthesis.
References
Challenges in the scale-up of benzyl selenocyanate production
Welcome to the Technical Support Center for Benzyl Selenocyanate Production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely adopted method is the nucleophilic substitution reaction between a benzyl halide (typically benzyl bromide or chloride) and an alkali metal selenocyanate, such as potassium selenocyanate (KSeCN).[1][2][3] This reaction is typically carried out in a polar aprotic solvent like acetonitrile at room temperature.[1][4]
Q2: Why is acetonitrile preferred over other solvents like acetone?
A2: Acetonitrile is the solvent of choice because it is less reactive towards the selenocyanate nucleophile compared to acetone.[1] In acetone, KSeCN can react with the solvent itself, creating a secondary nucleophile that leads to the formation of unwanted byproducts, which are difficult to separate from the desired this compound.[1][3] Furthermore, the inorganic salt byproducts (KCl or KBr) are insoluble in acetonitrile, providing a visual indicator of reaction progress.[1][4]
Q3: What are the main impurities or byproducts I should be aware of?
A3: The primary byproduct of concern is dibenzyl diselenide. Its formation can be promoted by various conditions, including the presence of impurities or oxidative environments. Another potential issue is the formation of red, colloidal selenium, especially when using less reactive starting materials like benzyl tosylates or impure reagents.[1][4]
Q4: Are there any specific safety precautions for handling the reagents?
A4: Yes. Organoselenium compounds are known for their toxicity.[5] It is crucial to handle potassium selenocyanate and the final product, this compound, in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and prevent skin contact.
Q5: Can this synthesis be performed without chromatographic purification?
A5: Yes, one of the advantages of the acetonitrile method is that it can yield a product of high purity after a single recrystallization, often eliminating the need for column chromatography.[2][4] The product precipitates upon adding the reaction mixture to water, and subsequent washing and recrystallization are usually sufficient.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Benzyl Halide: The starting material may have degraded. | 1. Use freshly distilled or purified benzyl halide. For instance, 4-methoxybenzyl chloride should be distilled before use to remove impurities that can hinder the reaction.[1] |
| 2. Decomposition of KSeCN: Potassium selenocyanate is sensitive to moisture and air. | 2. Ensure KSeCN is stored in a desiccator and handled under an inert atmosphere if possible. Use dry acetonitrile as the solvent.[1] | |
| 3. Insufficient Reaction Time: The reaction may not have gone to completion. | 3. Monitor the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction is often complete within 30-60 minutes.[1][2] | |
| Formation of Red Precipitate (Colloidal Selenium) | 1. Use of Benzyl Tosylate: Benzyl tosylates are known to sometimes cause the formation of elemental selenium as a byproduct.[1][4] | 1. If possible, use the corresponding benzyl bromide or chloride, as they are more reliable for this synthesis. |
| 2. Impure Reagents: Impurities in the starting materials can lead to decomposition pathways. | 2. Purify the benzyl halide, especially if it is a chloride, by distillation prior to the reaction.[1] | |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Byproducts, such as dibenzyl diselenide, can act as an impurity that prevents crystallization. | 1. Wash the crude product thoroughly with water to remove any residual salts.[1] Attempt recrystallization from a different solvent system, such as a benzene/toluene and heptane mixture.[1] If problems persist, chromatographic purification may be necessary. |
| 2. Incomplete Removal of Solvent: Residual acetonitrile or other solvents can inhibit crystallization. | 2. Ensure the crude product is thoroughly dried under vacuum before attempting recrystallization. | |
| Unexpected Peaks in NMR Spectrum | 1. Solvent Adducts: If using a reactive solvent like acetone, byproducts from the solvent's reaction with KSeCN can be present.[1][3] | 1. Switch to acetonitrile as the reaction solvent to avoid these side reactions.[1] |
| 2. Dibenzyl Diselenide Formation: The presence of this byproduct is a common issue. | 2. Review the reaction conditions to minimize oxidation. Ensure the workup is performed promptly. |
Experimental Protocols
Synthesis of this compound from Benzyl Bromide
This protocol is adapted from a literature procedure and is a reliable method for lab-scale synthesis.[1][4]
Materials:
-
Benzyl bromide (2.0 mmol)
-
Potassium selenocyanate (KSeCN) (2.2 mmol)
-
Anhydrous acetonitrile (20-25 mL)
-
Distilled water
-
Benzene/Toluene (1:1 mixture)
-
Heptane
Procedure:
-
In a round-bottom flask, dissolve the benzyl bromide (2.0 mmol) in 15 mL of anhydrous acetonitrile with stirring.
-
In a separate flask, dissolve potassium selenocyanate (2.2 mmol) in 5 mL of anhydrous acetonitrile.
-
Add the KSeCN solution to the stirred solution of benzyl bromide. Rinse the flask that contained the KSeCN with an additional 1-2 mL of acetonitrile and add this to the reaction mixture.[1]
-
Stir the reaction at room temperature. The formation of a fine white precipitate (KBr) indicates the reaction is proceeding.[1]
-
Monitor the reaction by TLC. The reaction is typically complete within 30 to 60 minutes, or when no further precipitate is observed to form.[1]
-
Once complete, pour the reaction mixture into 200 mL of distilled water and stir for approximately 30 minutes.[1]
-
Cool the mixture in an ice bath to facilitate precipitation of the crude product.
-
Collect the solid product by vacuum filtration and wash it generously with water to remove any excess salts.[1]
-
Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of a 1:1 mixture of benzene/toluene and then add heptane until the solution becomes cloudy (the cloud point). Allow the solution to cool to form pure crystals of this compound.[1]
-
Collect the purified crystals by vacuum filtration and dry them under vacuum.
Data Presentation
Table 1: Reported Yields for the Synthesis of Various Benzyl Selenocyanates
| Starting Material | Product | Yield (%) | Melting Point (°C) | Reference |
| Benzyl bromide | This compound | 54 | 71-72 | [4] |
| 4-Fluorobenzyl bromide | 4-Fluorothis compound | 50 | 64-65 | [4] |
| 4-Methylbenzyl bromide | 4-Methylthis compound | 54 | 51-52 | [4] |
| 4-Methoxybenzyl chloride | 4-Methoxythis compound | 70 | 56-57 | [4] |
| 4-tert-Butylbenzyl bromide | 4-tert-Butylthis compound | 52 | 90-91 | [4] |
Note: Yields are reported after a single recrystallization and were not optimized to obtain a second crop of crystals.[4]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. A Facile Synthesis of Substituted Benzyl Selenocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A facile synthesis of substituted benzyl selenocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound - LKT Labs [lktlabs.com]
Validation & Comparative
The Efficacy of Benzyl Selenocyanate in Comparison to Other Organoselenium Compounds: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The field of medicinal chemistry has seen a significant interest in organoselenium compounds due to their diverse therapeutic potential, ranging from antioxidant to anticancer activities.[1][2][3][4] Among these, benzyl selenocyanate (BSC) has emerged as a noteworthy chemopreventive agent.[5][6][7] This guide provides an objective comparison of the efficacy of this compound with other prominent organoselenium compounds, supported by experimental data and detailed methodologies.
Introduction to Organoselenium Compounds
Selenium is an essential trace element that, when incorporated into organic molecules, gives rise to a class of compounds with a wide spectrum of biological activities.[8][9] The biological function of these compounds is intrinsically linked to the chemical form of selenium.[8][10] Organoselenium compounds are being explored for their roles as antioxidants, mimicking the activity of the selenoenzyme glutathione peroxidase (GPx), and as pro-oxidant agents in cancer therapy by generating reactive oxygen species (ROS) that induce apoptosis in cancer cells.[11][12][13][14][15] This dual antioxidant/pro-oxidant nature makes them a fascinating subject for drug development.[16]
Comparative Efficacy: this compound vs. Other Organoselenium Compounds
This section compares the efficacy of this compound with other well-studied organoselenium compounds: Ebselen, Methylseleninic Acid (MSA), and the naturally occurring Selenocysteine. The comparison focuses on their antioxidant and anticancer properties.
Antioxidant Activity
The antioxidant capacity of organoselenium compounds is often attributed to their ability to mimic the function of glutathione peroxidase (GPx), an enzyme that catalyzes the reduction of hydroperoxides.[12][13]
Table 1: Comparison of Antioxidant Activity
| Compound | GPx-like Activity | Radical Scavenging Activity | Key Mechanistic Features |
| This compound | Moderate | Investigated, but less prominent than GPx-mimicry | Acts as a precursor for active selenium species.[17] |
| Ebselen | High | Potent inhibitor of lipid peroxidation.[11] | Catalyzes the reduction of hydroperoxides by thiols like glutathione.[12][18] |
| Methylseleninic Acid | Indirect | Can lead to the generation of methylselenol, a potent antioxidant.[19] | Its antioxidant effect is linked to its metabolism to active selenocompounds. |
| Selenocysteine | High (when in selenoproteins) | The active residue in many antioxidant selenoenzymes.[20][21] | Lower reduction potential than cysteine makes it highly suitable for antioxidant activity.[20][22] |
Anticancer Activity
In the context of cancer, many organoselenium compounds exhibit a pro-oxidant effect, selectively inducing oxidative stress and apoptosis in cancer cells.[8][14]
Table 2: Comparison of Anticancer Activity (IC50 Values in µM)
| Compound | MCF-7 (Breast) | PC-3 (Prostate) | A549 (Lung) | HeLa (Cervical) | SW480 (Colon) |
| This compound Derivative (6l) | 7.29[23] | - | - | - | - |
| Ebselen Analogue | - | - | - | - | - |
| Methylseleninic Acid | - | - | Induces apoptosis at 12 µM[24] | - | - |
| Selenourea Derivative (6b) | 2.5[25] | - | - | 2.3[25] | - |
| Isoselenocyanate Derivative (6b) | 2.5[25] | - | - | 2.3[25] | - |
| Diselenide (B1) | >10[8] | <2[8] | - | - | - |
| Selenocyanate Derivative (C6) | <2[16] | <2[16] | - | - | - |
| Selenocyanate Derivative (C9) | <2[16] | <2[16] | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
Glutathione Peroxidase (GPx)-like Activity Assay
This assay measures the ability of a compound to mimic the catalytic activity of GPx.
-
Reagents: Potassium phosphate buffer, EDTA, glutathione (GSH), glutathione reductase (GR), NADPH, hydrogen peroxide (H2O2), and the test compound.
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, EDTA, GSH, and GR.
-
Add the test compound to the mixture.
-
Initiate the reaction by adding H2O2.
-
Monitor the decrease in NADPH absorbance at 340 nm, which is proportional to the rate of H2O2 reduction.
-
-
Alternative Thiol Co-substrate: Thiophenol can be used as an alternative to GSH to assess the catalytic reaction.[26]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay evaluates the ability of a compound to scavenge free radicals.
-
Reagents: DPPH solution in methanol, test compound.
-
Procedure:
-
Add the test compound to the DPPH solution.
-
Incubate the mixture in the dark at room temperature.
-
Measure the decrease in absorbance at 517 nm. The color change from purple to yellow indicates radical scavenging.[26]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This is another common method to determine antioxidant capacity.
-
Reagents: ABTS radical cation (ABTS•+) solution, test compound.
-
Procedure:
-
Add the test compound to the ABTS•+ solution.
-
Measure the decrease in absorbance at 734 nm. The decolorization of the ABTS•+ solution is proportional to the antioxidant concentration.[26]
-
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Materials: Cancer cell lines, culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC50 value is the concentration of the compound that inhibits cell growth by 50%.[23][24]
-
Signaling Pathways and Mechanisms of Action
The biological effects of organoselenium compounds are mediated through various signaling pathways.
Antioxidant Mechanism: GPx-like Catalytic Cycle
Ebselen and other GPx mimics exert their antioxidant effects through a catalytic cycle involving the reduction of peroxides.
Caption: GPx-like catalytic cycle of Ebselen.
Pro-oxidant Anticancer Mechanism of Methylseleninic Acid (MSA)
MSA can induce apoptosis in cancer cells by generating ROS and inhibiting pro-survival pathways like the PI3K/Akt pathway.[27][28]
Caption: Pro-oxidant anticancer mechanism of MSA.
Conclusion
This compound demonstrates significant potential as a chemopreventive agent, with a mechanism that likely involves its conversion to active selenium metabolites.[5][17] When compared to other organoselenium compounds, its efficacy profile varies. Ebselen stands out for its potent GPx-like antioxidant activity.[11][12] Methylseleninic acid shows promise as a pro-oxidant anticancer agent through the generation of ROS and inhibition of key survival pathways.[19][27] Selenocysteine, as a fundamental component of selenoenzymes, underpins the biological antioxidant defense system.[20][21]
The selection of an organoselenium compound for a specific therapeutic application will depend on the desired biological effect, whether it be antioxidant protection or pro-oxidant-induced cytotoxicity in cancer cells. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative efficacy of this compound and its derivatives against a broader range of organoselenium compounds. The development of novel organoselenium compounds continues to be a promising avenue in the discovery of new therapeutic agents.[29][30][31]
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Organoselenium Compounds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organoselenium compounds beyond antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. This compound|CAS 4671-93-6|DC Chemicals [dcchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant-Prooxidant Properties of a New Organoselenium Compound Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant effect of Ebselen (PZ 51): peroxidase mimetic activity on phospholipid and cholesterol hydroperoxides vs free radical scavenger activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ebselen, a promising antioxidant drug: mechanisms of action and targets of biological pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cancer chemoprevention: selenium as a prooxidant, not an antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Antioxidant-prooxidant properties of a new organoselenium compound library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Facile Synthesis of Substituted Benzyl Selenocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, characterization, and antioxidant activity of some ebselen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Selenocysteine - Wikipedia [en.wikipedia.org]
- 21. Biological and Catalytic Properties of Selenoproteins [mdpi.com]
- 22. books.rsc.org [books.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. aacrjournals.org [aacrjournals.org]
- 25. mdpi.com [mdpi.com]
- 26. Aminic Organoselenium Compounds: Promising Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Methylseleninic acid promotes antitumour effects via nuclear FOXO3a translocation through Akt inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 28. aacrjournals.org [aacrjournals.org]
- 29. Organoselenium compounds as an enriched source for the discovery of new antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
A Head-to-Head Battle in Cancer Chemoprevention: Benzyl Selenocyanate vs. Sodium Selenite
A Comprehensive Comparison for Researchers and Drug Development Professionals
In the landscape of cancer chemoprevention, selenium compounds have emerged as promising agents, demonstrating the ability to inhibit carcinogenesis and induce apoptosis in tumor cells. Among the diverse forms of selenium, the organoselenium compound benzyl selenocyanate (BSC) and the inorganic salt sodium selenite have garnered significant attention. This guide provides a detailed, objective comparison of their performance in cancer chemoprevention, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
Executive Summary
Both this compound and sodium selenite exhibit potent anti-cancer properties through the induction of apoptosis and modulation of key cellular signaling pathways. Experimental evidence, primarily from preclinical studies, suggests that this compound, a representative organoselenium compound, may offer a more potent and potentially less toxic alternative to the inorganic sodium selenite. BSC has demonstrated superior efficacy in inhibiting mammary carcinogenesis in animal models. Both compounds exert their effects by inducing oxidative stress and targeting critical signaling cascades involved in cell survival and proliferation, such as the Akt and MAPK pathways. This guide delves into the quantitative data, experimental protocols, and molecular mechanisms to provide a clear comparison for researchers in the field.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data from preclinical studies, offering a side-by-side comparison of the efficacy of this compound and sodium selenite in various cancer models. It is important to note that direct head-to-head comparative studies are limited, and data is often from separate experiments.
Table 1: Comparative Efficacy in Mammary Cancer Models
| Parameter | This compound (BSC) | Sodium Selenite | Reference Study |
| Animal Model | Female Sprague-Dawley rats | Female Sprague-Dawley rats | Nayini et al., 1989 |
| Carcinogen | 7,12-dimethylbenz[a]anthracene (DMBA) | 7,12-dimethylbenz[a]anthracene (DMBA) | Nayini et al., 1989 |
| Tumor Incidence | Highly significant inhibition | No significant effect | Nayini et al., 1989 |
| Tumor Multiplicity | Highly significant inhibition | No significant effect | Nayini et al., 1989 |
| Latency Period | Prolonged | No significant effect | Nayini et al., 1989 |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | This compound (BSC) & Analogs (µM) | Sodium Selenite (µM) | Reference Study |
| HT-29 | Colon Cancer | <12 (benzodioxyl derivatives) | 2.5 - 10 | [1][2] |
| H1299 | Lung Cancer | <12 (benzodioxyl derivatives) | - | [1] |
| SW982 | Synovial Sarcoma | - | 9.3 - 51.9 (time-dependent) | [3] |
| PANC-1 | Pancreatic Cancer | - | 5.6 | [4] |
| Pan02 | Pancreatic Cancer | - | 4.6 | [4] |
| HCT116 | Colon Cancer | - | ~5 | [5] |
| SW620 | Colon Cancer | - | ~5 | [5] |
| PC-3 | Prostate Cancer | - | - | [6] |
| NB4 | Acute Promyelocytic Leukemia | - | 20 (induces apoptosis) | [1] |
Note: Direct comparison of IC50 values should be interpreted with caution as experimental conditions may vary between studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison of this compound and sodium selenite.
Animal Model for Mammary Carcinogenesis
-
Animal Strain: Female Sprague-Dawley rats, 5 weeks old.
-
Diet: Semipurified diet (AIN-76A).
-
Treatment Groups:
-
Control group: AIN-76A diet.
-
BSC group: AIN-76A diet supplemented with 25 ppm BSC.
-
Sodium Selenite group: Drinking water supplemented with 4 ppm selenium as Na2SeO3.
-
-
Carcinogen Induction: At 7 weeks of age, all animals receive a single oral gavage of 7,12-dimethylbenz[a]anthracene (DMBA) (10 mg in 1 ml olive oil).
-
Treatment Duration: The supplemented diets and water are provided for 3 weeks, starting 2 weeks before DMBA administration and continuing for 1 week after.
-
Endpoint Analysis: Animals are monitored for tumor development, including incidence, multiplicity, and latency. At the end of the experiment, tumors are histopathologically examined.
Cell Viability and IC50 Determination (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or sodium selenite for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the desired concentrations of this compound or sodium selenite for the indicated time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: After treatment with this compound or sodium selenite, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target signaling proteins (e.g., Akt, p-Akt, ERK, p-ERK, NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
Both this compound and sodium selenite exert their chemopreventive effects by modulating critical intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis.
Sodium Selenite: A Multi-pronged Attack on Cancer Cells
Sodium selenite's anti-cancer activity is largely attributed to its ability to induce oxidative stress, leading to the generation of reactive oxygen species (ROS). This surge in ROS triggers multiple downstream signaling cascades:
-
Mitochondrial-Dependent Apoptosis: Selenite-induced superoxide production in mitochondria leads to a decrease in mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases 9 and 3, culminating in apoptosis.[7]
-
Akt/mTOR Pathway Inhibition: In some cancer types, sodium selenite has been shown to inhibit the pro-survival Akt/mTOR signaling pathway.[8][9]
-
JNK/β-catenin Pathway Modulation: In colon cancer models, sodium selenite activates the c-Jun NH2-terminal kinase 1 (JNK1) and suppresses β-catenin signaling, leading to apoptosis and inhibition of cell proliferation.[5]
-
NF-κB Signaling Inhibition: Sodium selenite can inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[10]
Caption: Signaling pathways modulated by Sodium Selenite.
This compound: Targeting Pro-Survival Pathways
While direct comparative studies on signaling are scarce, evidence suggests that this compound and related organoselenium compounds also target key pro-survival pathways. The replacement of sulfur with selenium in isothiocyanates (to form isoselenocyanates, structurally similar to BSC) significantly enhances their ability to decrease Akt3 signaling.[11] This suggests that the selenium atom in BSC plays a crucial role in its enhanced potency.
-
Akt Pathway Inhibition: this compound and its analogs are believed to be potent inhibitors of the Akt signaling pathway, a central node in cell survival and proliferation. By inhibiting Akt phosphorylation, BSC can suppress downstream survival signals and promote apoptosis.[8][11]
-
MAPK Pathway Modulation: Like other selenium compounds, BSC may also influence the mitogen-activated protein kinase (MAPK) pathways, such as ERK and JNK, which are involved in both cell proliferation and apoptosis. The precise effects of BSC on these pathways require further investigation.
References
- 1. Distinct effects of different concentrations of sodium selenite on apoptosis, cell cycle, and gene expression profile in acute promyeloytic leukemia-derived NB4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace.cuni.cz [dspace.cuni.cz]
- 3. Sodium selenite induces apoptosis and inhibits autophagy in human synovial sarcoma cell line SW982 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antitumor Activity of Sodium Selenite Alone and in Combination with Gemcitabine in Pancreatic Cancer: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor inhibition by sodium selenite is associated with activation of c-Jun NH2-terminal kinase 1 and suppression of β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative proteomics analysis of sodium selenite-induced apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of nanoparticle-selenium, selenium-enriched yeast and sodium selenite on the alleviation of cadmium-induced inflammation via NF-kB/IκB pathway in heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selenium Compounds, Apoptosis and Other Types of Cell Death: An Overview for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sodium selenite inhibits proliferation of lung cancer cells by inhibiting NF-κB nuclear translocation and down-regulating PDK1 expression which is a key enzyme in energy metabolism expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Unveiling the Potency of Benzyl Selenocyanate as a Protein Kinase A Inhibitor: A Comparative Analysis
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals evaluating the inhibitory effects of benzyl selenocyanate on Protein Kinase A (PKA). This document provides a comparative analysis of this compound against other known PKA inhibitors, supported by quantitative data and detailed experimental protocols.
Protein Kinase A (PKA) is a crucial enzyme in cellular signaling, playing a pivotal role in a vast array of physiological processes. Its dysregulation is implicated in numerous diseases, making it a significant target for therapeutic intervention. This guide focuses on the inhibitory properties of this compound, an organoselenium compound, against PKA and objectively compares its performance with established PKA inhibitors.
Quantitative Comparison of PKA Inhibitors
The inhibitory efficacy of this compound and its alternatives against PKA is summarized below. The data highlights the varying potencies and mechanisms of action, providing a clear basis for experimental design and compound selection.
| Inhibitor | Type | Potency | Mechanism of Action |
| This compound | Small Molecule (Organoselenium) | EC50: 1 µM[1] | Direct inhibition of PKA activity. The precise molecular interaction is still under investigation. |
| p-XSC | Small Molecule (Organoselenium) | EC50: 0.1 µM[1] | Direct inhibition of PKA activity, more potent than this compound. |
| H-89 | Small Molecule | IC50: ~48-50 nM[2][3] | Competitive inhibitor of the ATP binding site on the PKA catalytic subunit.[1][4] |
| KT 5720 | Small Molecule | Ki: 60 nM | Competitive inhibitor of the ATP binding site on the PKA catalytic subunit.[1][5] |
| PKI Peptides | Peptide | Ki: 2.3 - 36 nM[6] | Pseudosubstrate inhibitor, binding with high affinity to the catalytic subunit of PKA.[1][7] |
PKA Signaling Pathway
The following diagram illustrates the canonical Protein Kinase A signaling pathway, providing context for the points of intervention by various inhibitors.
Experimental Protocols
Accurate and reproducible assessment of PKA inhibition is paramount. Below are detailed methodologies for a common in vitro PKA inhibition assay.
In Vitro Protein Kinase A (PKA) Inhibition Assay (Radiometric)
This protocol outlines a standard radiometric assay to determine the inhibitory potential of a compound against PKA.
Materials:
-
Purified recombinant PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide, LRRASLG)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Phosphocellulose paper (P81)
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Mix Preparation: Prepare a master mix containing the kinase reaction buffer, PKA substrate peptide, and purified PKA enzyme.
-
Inhibitor Addition: Aliquot the reaction mix into individual tubes. Add varying concentrations of the test compound or vehicle control to the respective tubes.
-
Pre-incubation: Incubate the reaction mix with the inhibitor for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C) to allow for binding.
-
Initiation of Kinase Reaction: Initiate the phosphorylation reaction by adding [γ-³²P]ATP to each tube.
-
Incubation: Incubate the reaction for a specific time (e.g., 15-30 minutes) at 30°C. The reaction time should be within the linear range of the assay.
-
Termination: Stop the reaction by adding the stop solution.
-
Substrate Capture: Spot a portion of each reaction mixture onto a sheet of P81 phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper.
-
Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of PKA inhibition for each compound concentration relative to the vehicle control. Determine the EC50 or IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow
The following diagram outlines the typical workflow for assessing the inhibitory effect of a compound on PKA activity.
Conclusion
This compound demonstrates a notable inhibitory effect on Protein Kinase A, with an EC50 in the low micromolar range. While not as potent as some established inhibitors like H-89 or PKI peptides, its efficacy warrants further investigation, particularly in the context of its potential as a chemopreventive agent. The comparative data and detailed protocols provided in this guide are intended to facilitate rigorous and standardized evaluation of this compound and other potential PKA inhibitors in a research and drug development setting.
References
- 1. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. H-89, Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 4. H-89 - Wikipedia [en.wikipedia.org]
- 5. KT5720 - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzyl Selenocyanate and its Thio-analog Benzyl Thiocyanate for Researchers and Drug Development Professionals
An in-depth guide to the synthesis, chemical reactivity, and biological activities of benzyl selenocyanate and benzyl thiocyanate, presenting key experimental data and outlining major signaling pathways.
This guide provides a comprehensive comparative analysis of this compound and its sulfur analog, benzyl thiocyanate. Both compounds are of significant interest in chemical and biomedical research due to their unique reactive properties and potential therapeutic applications. This document aims to furnish researchers, scientists, and drug development professionals with a detailed side-by-side comparison, supported by experimental data, to inform future research and development endeavors.
Physicochemical and Spectral Properties
A fundamental comparison of this compound and benzyl thiocyanate begins with their intrinsic physicochemical and spectral properties. These characteristics are crucial for their identification, handling, and understanding their behavior in chemical and biological systems.
| Property | This compound | Benzyl Thiocyanate |
| Molecular Formula | C₈H₇NSe | C₈H₇NS |
| Molecular Weight | 196.11 g/mol | 149.21 g/mol [1] |
| Appearance | White to off-white solid | White solid[1] |
| Melting Point | 71-72 °C | 41-42 °C[1] |
| Boiling Point | 276.7±33.0 °C (Predicted) | 230-235 °C |
| Solubility | Soluble in organic solvents like acetonitrile | Soluble in diethyl ether |
| ¹H-NMR (CD₃CN) | δ 7.4 (m, 5H, Ar-H), 4.3 (s, 2H, CH₂) | - |
| ¹³C-NMR | - | Data available [see PubChem CID: 18170] |
| MS (m/z) | - | 149 (M⁺) [see PubChem CID: 18170] |
Synthesis and Chemical Reactivity
The synthesis of both this compound and benzyl thiocyanate typically involves nucleophilic substitution reactions where a benzyl halide is treated with the corresponding pseudohalide anion.
Synthesis of this compound: A facile and efficient method for the synthesis of this compound involves the reaction of a benzyl halide (e.g., benzyl bromide or chloride) with potassium selenocyanate (KSeCN) in acetonitrile. The reaction proceeds smoothly at room temperature, yielding the product in a pure form after recrystallization, thus avoiding the need for chromatographic purification.
Synthesis of Benzyl Thiocyanate: Benzyl thiocyanate can be synthesized via several routes, including the reaction of benzyl chloride with sodium thiocyanate (NaSCN) using a phase-transfer catalyst like polyethylene glycol (PEG) 400, often under microwave irradiation to enhance reaction rates. Another approach involves the reaction of benzyl halides with potassium thiocyanate in an aqueous medium, which is considered a greener synthetic route.
Comparative Reactivity: While direct comparative kinetic studies are not extensively documented, the known chemistry of organoselenium and organosulfur compounds allows for some inferences. The selenocyanate group in this compound is generally considered to be more nucleophilic and also a better leaving group than the thiocyanate group. This is attributed to the higher polarizability and lower electronegativity of selenium compared to sulfur. Electrochemical studies have shown that this compound undergoes reduction, leading to the formation of the benzyl selenolate anion (PhCH₂Se⁻), which is a versatile intermediate for further reactions.[2] Similarly, benzyl thiocyanate can be electrochemically reduced. The Se-CN bond is also weaker than the S-CN bond, which can influence the thermal stability and reactivity of the respective compounds.
Experimental Workflow for Synthesis
Caption: Generalized workflow for the synthesis of this compound and benzyl thiocyanate.
Biological Activities: A Comparative Overview
Both this compound and benzyl thiocyanate have been investigated for their biological activities, with this compound generally exhibiting more potent effects. A significant portion of the literature on the biological activities of "benzyl thiocyanate" actually refers to its isomer, benzyl isothiocyanate (BITC). Therefore, it is crucial to distinguish between these two compounds.
Anticancer Activity
This compound: This organoselenium compound has demonstrated notable chemopreventive and anticancer properties. It has been shown to inhibit carcinogenesis in various animal models. The proposed mechanisms for its anticancer effects include the inhibition of DNA cytosine methyltransferase, protein kinase A (PKA), and protein kinase C (PKC).
Benzyl Thiocyanate vs. Benzyl Isothiocyanate: While there is limited specific data on the anticancer activity of benzyl thiocyanate, its isomer, benzyl isothiocyanate (BITC), is a well-studied anticancer agent. BITC has been shown to induce apoptosis and inhibit cell proliferation in a wide range of cancer cell lines, including breast, prostate, pancreatic, and oral cancers.[3][4][5][6][7][8][9][10][11] The anticancer effects of BITC are mediated through the modulation of multiple signaling pathways.
| Parameter | Benzyl Isothiocyanate (BITC) - Representative Data |
| MCF-7 (Breast Cancer) | EC₅₀: 23.4 µM[11] |
| MDA-MB-231 (Breast Cancer) | IC₅₀: 18.65 µM[9] |
| PC3 (Prostate Cancer) | Viability reduced to ~53% at 20 µM after 72h[5] |
| BxPC-3 (Pancreatic Cancer) | Significant tumor growth suppression in xenograft models[4] |
| CAL-62 (Thyroid Cancer) | IC₅₀: 28.30 µmol/L[6] |
| CLBL-1 (Canine B-cell Lymphoma) | EC₅₀: 3.63 ± 0.21 µM[3] |
Note: The table presents data for benzyl isothiocyanate (BITC) due to the scarcity of data for benzyl thiocyanate (BTC). These values are for comparative context and should not be directly attributed to BTC.
Antimicrobial Activity
Direct comparative studies have highlighted the superior antimicrobial properties of this compound over its thio-analog. In one study, this compound exhibited significant activity against a range of bacteria, whereas benzyl thiocyanate showed little to no activity. This suggests that the selenium-containing compound has a more potent and broader spectrum of antimicrobial action.
Antioxidant Activity
Experimental Protocols for Biological Assays
Cytotoxicity Assay (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (this compound or benzyl thiocyanate) for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.[13][14][15]
Antioxidant Activity (DPPH Radical Scavenging Assay):
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Various concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). Ascorbic acid or Trolox is often used as a positive control.[16][17]
Signaling Pathways
The biological effects of these compounds are intrinsically linked to their interaction with and modulation of cellular signaling pathways.
This compound: The anticancer activity of this compound has been associated with the inhibition of key enzymes involved in cellular signaling and gene regulation, including:
-
DNA cytosine methyltransferase: An enzyme involved in epigenetic regulation.
-
Protein Kinase A (PKA) and Protein Kinase C (PKC): Serine/threonine kinases that play crucial roles in various cellular processes, including cell growth and proliferation.
Benzyl Isothiocyanate (as a proxy for Benzyl Thiocyanate): The anticancer effects of BITC are more extensively studied and are known to involve the modulation of several critical signaling pathways:
-
PI3K/AKT/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival. BITC has been shown to inhibit this pathway in pancreatic and prostate cancer cells.[4][5]
-
Wnt/β-catenin Pathway: Dysregulation of this pathway is a hallmark of many cancers. BITC has been found to suppress this pathway in murine mammary carcinoma, leading to reduced metastasis.[7]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to various stimuli and plays a key role in cell proliferation and apoptosis. BITC can activate MAPK signaling, leading to cell cycle arrest and apoptosis in pancreatic cancer cells.[18]
-
NF-κB Pathway: This pathway is involved in inflammation and cell survival. BITC has been shown to downregulate NF-κB expression.[19]
-
Apoptosis-related Pathways: BITC induces apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases.[3][10][20][21][22][23]
Signaling Pathways in Cancer Modulated by Benzyl Isothiocyanate
Caption: Key signaling pathways in cancer modulated by benzyl isothiocyanate (BITC).
Conclusion
This comparative guide highlights the key differences and similarities between this compound and its thio-analog, benzyl thiocyanate. This compound emerges as a more potent biological agent, particularly in terms of its antimicrobial activity. While both compounds can be synthesized through straightforward nucleophilic substitution reactions, their chemical reactivity profiles differ due to the distinct properties of selenium and sulfur.
The anticancer activities of this compound are promising, with evidence suggesting its interaction with key regulatory enzymes. In contrast, the anticancer potential of benzyl thiocyanate is less clear, and much of the relevant literature focuses on its more active isomer, benzyl isothiocyanate. The well-elucidated mechanisms of action of BITC, involving the modulation of major signaling pathways like PI3K/AKT/mTOR and Wnt/β-catenin, provide a valuable framework for understanding the potential, albeit likely weaker, effects of benzyl thiocyanate.
For researchers and drug development professionals, this analysis underscores the potential of this compound as a lead compound for the development of novel therapeutic agents. Further research is warranted to directly compare the chemical reactivity and biological activities of this compound and benzyl thiocyanate in various experimental models to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. Benzyl Thiocyanate | C8H7NS | CID 18170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pancreatic tumor suppression by benzyl isothiocyanate is associated with inhibition of PI3K/AKT/FOXO pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzyl isothiocyanate induces protective autophagy in human prostate cancer cells via inhibition of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Benzyl Isothiocyanate on Anaplastic Thyroid Cancer Evaluated by Network Pharmacology Combined with Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzyl isothiocyanate suppresses development and metastasis of murine mammary carcinoma by regulating the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. Benzyl isothiocyanate inhibits invasion and induces apoptosis via reducing S100A4 expression and increases PUMA expression in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 16. e3s-conferences.org [e3s-conferences.org]
- 17. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Benzyl isothiocyanate-mediated generation of reactive oxygen species causes cell cycle arrest and induces apoptosis via activation of MAPK in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Benzyl isothiocyanates modulate inflammation, oxidative stress, and apoptosis via Nrf2/HO-1 and NF-κB signaling pathways on indomethacin-induced gastric injury in rats - Food & Function (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Benzyl isothiocyanate triggers apoptosis by initiating autophagy through the generation of ROS and modulating the MAPK and PI3K-AKT pathway in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Benzyl isothiocyanate promotes apoptosis of oral cancer cells via an acute redox stress-mediated DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Benzyl Selenocyanate Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies applicable to the detection and quantification of benzyl selenocyanate, a significant organoselenium compound with noted chemopreventive properties. Due to a lack of extensively published, validated quantitative methods specifically for this compound, this document details robust, validated methods for structurally analogous compounds. These serve as exemplary frameworks for the development, validation, and cross-validation of methods for this compound itself.
The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), chosen for their widespread availability, sensitivity, and specificity. By presenting the performance data and detailed protocols for similar molecules, this guide offers a strong starting point for researchers to establish and validate their own analytical procedures for this compound.
Comparative Performance of Analytical Methods
The successful validation of an analytical method is crucial for ensuring data integrity in research and quality control. Key performance indicators are summarized below for representative HPLC-UV and GC-MS methods developed for compounds structurally similar to this compound. These parameters provide a benchmark for what a well-validated method should achieve.
Table 1: Summary of HPLC-UV Method Performance for a this compound Analog (Benzyl Isothiocyanate)
| Validation Parameter | Performance Metric | Result |
| Linearity | Concentration Range | 0.5–500 µg/mL |
| Correlation Coefficient (r²) | 0.9977[1] | |
| Sensitivity | Limit of Detection (LOD) | 0.15 µg/mL[1] |
| Limit of Quantitation (LOQ) | 0.55 µg/mL[1] | |
| Accuracy | Recovery | 98.9–101.3%[1] |
| Precision | Intraday Repeatability (%RSD) | < 2% |
| Interday Precision (%RSD) | < 3% | |
| Specificity | Peak Purity/Resolution | No interference from matrix components |
Table 2: Summary of GC-MS Method Performance for a Benzyl Analog (Benzyl Alcohol)
| Validation Parameter | Performance Metric | Result |
| Linearity | Concentration Range | 0.1–10.0 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | |
| Sensitivity | Limit of Detection (LOD) | Typically in the low ng/mL range |
| Limit of Quantitation (LOQ) | Typically in the mid-to-high ng/mL range | |
| Accuracy | Recovery | 95–105% |
| Precision | Repeatability (%RSD) | < 5% |
| Specificity | Mass Spectrum Confirmation | Unique fragmentation pattern (m/z 79, 108, 109) confirms identity[2] |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical results. Below are comprehensive protocols for the representative HPLC-UV and GC-MS methods.
Protocol 1: HPLC-UV Method for Benzyl Isothiocyanate
This protocol is adapted from a validated method for benzyl isothiocyanate, which is structurally analogous to this compound.[1]
1. Instrumentation and Chromatographic Conditions:
-
System: HPLC with UV-Vis Detector.
-
Column: C18 reverse phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient (approx. 25°C).
-
Detection Wavelength: 190 nm.
-
Injection Volume: 10 µL.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Prepare a 1000 µg/mL stock solution of the reference standard (e.g., benzyl isothiocyanate) in methanol or acetonitrile.
-
Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare calibration standards ranging from the LOQ to the upper limit of the linear range (e.g., 0.5 µg/mL to 500 µg/mL).[1]
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
3. Method Validation Parameters:
-
Linearity: Analyze calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration. Perform a linear regression analysis.
-
Accuracy: Perform a recovery study by spiking a known amount of the standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).
-
Precision: Assess repeatability (intraday precision) by analyzing six replicate samples on the same day. Evaluate intermediate precision (interday precision) by repeating the analysis on three different days.
-
LOD & LOQ: Determine sensitivity using the signal-to-noise ratio method (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Protocol 2: GC-MS Method for Benzyl Alcohol
This protocol provides a framework for a GC-MS method suitable for volatile and semi-volatile compounds like this compound, based on methods for similar benzyl compounds.[2]
1. Instrumentation and Chromatographic Conditions:
-
System: Gas Chromatograph with a Mass Spectrometric Detector.
-
Column: Capillary column such as a DB-5MS or HP-5MS (e.g., 30 m × 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 20°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Injection Mode: Splitless or split (e.g., 100:1 ratio), depending on concentration.
-
Injection Volume: 1-2 µL.
2. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Mode: Full Scan (e.g., m/z 50–550) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions for this compound.
3. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Prepare a 100 µg/mL stock solution of the reference standard in a suitable solvent like methanol or dichloromethane.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).
-
Sample Preparation: Extract the analyte from the sample matrix using an appropriate solvent. The extract may require concentration or dilution to fall within the calibration range.
4. Method Validation Parameters:
-
Follow a similar validation strategy as outlined in the HPLC protocol, assessing linearity, accuracy, precision, and sensitivity (LOD/LOQ). Specificity is additionally confirmed by comparing the mass spectrum of the analyte peak in a sample to that of a pure standard.
Visualization of Workflows
Diagrams are provided to illustrate key logical and experimental workflows in the process of analytical method validation.
Caption: General workflow for analytical method development and validation.
Caption: Relationships between different types of analytical method validation.
References
- 1. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Facile Synthesis of Substituted Benzyl Selenocyanates - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Anti-Cancer Activity of Benzyl Selenocyanate Against Known Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl selenocyanate (BSC), an organoselenium compound, has garnered significant interest in the field of oncology for its potential anti-cancer properties. This guide provides a comparative analysis of the anti-cancer activity of this compound against established chemotherapeutic agents—doxorubicin, cisplatin, and 5-fluorouracil. The following sections present available experimental data from various studies, detail the methodologies employed, and visualize key cellular pathways and experimental workflows. This document aims to offer an objective resource for researchers to evaluate the potential of this compound in the landscape of cancer therapeutics.
In Vitro Cytotoxicity: A Comparative Analysis
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The tables below summarize the IC50 values for this compound and standard chemotherapeutic drugs against various cancer cell lines. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons in a single study are limited. Experimental conditions such as cell density and incubation time can influence IC50 values.
Table 1: Comparative IC50 Values of this compound and Doxorubicin
| Cancer Cell Line | Compound | IC50 (µM) | Incubation Time (h) |
| MCF-7 (Breast) | This compound Derivative | 2.06 | Not Specified |
| Doxorubicin | 0.24 - 1.5 | 48 - 72 | |
| HeLa (Cervical) | This compound | Not Available | - |
| Doxorubicin | 0.374 - 2.4 | 48 - 72 |
Table 2: Comparative IC50 Values of this compound and Cisplatin
| Cancer Cell Line | Compound | IC50 (µM) | Incubation Time (h) |
| MCF-7 (Breast) | This compound Derivative | Not Available | - |
| Cisplatin | 0.65 - 15.24 | 48 - 72 | |
| A549 (Lung) | This compound Derivative | 1.03 | Not Specified |
| Cisplatin | Not Available | - |
Table 3: Comparative IC50 Values of this compound and 5-Fluorouracil
| Cancer Cell Line | Compound | IC50 (µM) | Incubation Time (h) |
| HT-29 (Colon) | This compound | Not Available | - |
| 5-Fluorouracil | 4.32 - 11.25 | 48 - 120 | |
| SMMC-7721 (Hepatocellular) | This compound Derivative | 2.08 | Not Specified |
| 5-Fluorouracil | Not Available | - |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the assessment of anti-cancer drug activity.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, doxorubicin) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Annexin V/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Harvesting: Adherent cells are detached using trypsin, and both floating and adherent cells are collected by centrifugation.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate a proposed signaling pathway for this compound-induced apoptosis and a typical experimental workflow for evaluating anti-cancer compounds.
Caption: Proposed pathway of this compound-induced apoptosis.
Caption: A typical workflow for in vitro anti-cancer drug screening.
Discussion and Future Directions
The available data suggests that this compound and its derivatives exhibit promising anti-cancer activity against a range of cancer cell lines. Studies on the structurally similar benzyl isothiocyanate indicate a potential for synergistic effects when combined with established chemotherapeutics like cisplatin. The proposed mechanism of action for organoselenium compounds often involves the induction of oxidative stress, leading to mitochondrial dysfunction and apoptosis.
However, a significant gap exists in the literature regarding direct, comprehensive comparative studies of this compound against standard anti-cancer drugs. To rigorously evaluate its therapeutic potential, future research should focus on:
-
Head-to-head in vitro studies: Directly comparing the IC50 values of this compound with doxorubicin, cisplatin, and 5-fluorouracil across a panel of cancer cell lines under identical experimental conditions.
-
In vivo comparative efficacy studies: Utilizing animal models, such as xenografts, to compare the tumor growth inhibition of this compound with that of standard chemotherapeutic agents.[1]
-
Mechanistic studies: Elucidating the precise molecular pathways affected by this compound in comparison to the known mechanisms of action of established drugs. This includes a deeper investigation into its effects on apoptosis, cell cycle regulation, and DNA damage repair pathways.
By addressing these research priorities, the scientific community can gain a clearer understanding of the potential role of this compound in the clinical management of cancer.
References
Unveiling the Apoptotic Potential of Benzyl Selenocyanate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The induction of apoptosis, or programmed cell death, is a cornerstone of modern cancer therapy. Identifying novel compounds that can selectively trigger this process in malignant cells is a paramount goal in oncological research. Among the diverse array of molecules under investigation, organoselenium compounds have emerged as a promising class of agents with potent anti-cancer properties. This guide provides a comprehensive validation of the role of benzyl selenocyanate (BSC) in inducing apoptosis, offering a comparative analysis with other relevant compounds, supported by experimental data and detailed methodologies.
Mechanism of Action: How this compound Induces Apoptosis
This compound exerts its pro-apoptotic effects through a multi-faceted mechanism that is characteristic of many organoselenium compounds. The central events involve the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and the activation of key signaling pathways that culminate in the execution of the apoptotic program.
While direct and exhaustive studies on this compound's apoptotic signaling are still emerging, the broader family of organoselenium compounds, including selenocyanates, are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2] Key mechanistic aspects include:
-
Induction of Oxidative Stress: Selenocompounds can act as pro-oxidants within the tumor microenvironment, leading to an accumulation of ROS. This oxidative stress can damage cellular components, including mitochondria, and trigger apoptotic signaling.
-
Mitochondrial Disruption: The integrity of the mitochondrial membrane is critical for cell survival. Organoselenium compounds have been shown to disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[1]
-
Caspase Activation: The release of cytochrome c initiates a cascade of enzymatic activations, centrally involving caspases. This includes the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), which are responsible for the cleavage of key cellular proteins and the morphological changes associated with apoptosis.[1][3]
-
Modulation of Signaling Pathways: Selenocompounds, including selenocyanates, can influence critical cell survival and death signaling pathways. For instance, 1,4-phenylenebis(methylene)selenocyanate (p-XSC), a related compound, has been shown to induce apoptosis by decreasing the phosphorylation of Akt, a key protein in a major cell survival pathway.[1] Other studies have implicated the activation of stress-related kinases like JNK in selenite-induced apoptosis.[1]
Comparative Efficacy: this compound vs. Alternative Apoptosis Inducers
The efficacy of an apoptosis-inducing agent is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency.
The following table summarizes the available IC50 values for this compound in various cancer cell lines and provides a comparison with its sulfur analog, benzyl isothiocyanate (BITC), and a conventional chemotherapeutic drug, Cisplatin.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| This compound | HT-29 | Colon Cancer | < 12 | [4] |
| H1299 | Lung Cancer | < 12 | [4] | |
| HCT-116 | Colon Cancer | ~11 | [4] | |
| Benzyl Isothiocyanate | MDA-MB-231 | Breast Cancer | 18.65 | [5] |
| MCF-7 | Breast Cancer | 21.00 | [5] | |
| AGS | Gastric Adenocarcinoma | ~5-10 | [6] | |
| Cisplatin | A549 | Lung Cancer | 3.33 | |
| HCT-116 | Colon Cancer | 6.25 | ||
| MCF-7 | Breast Cancer | 9.3 |
Note: IC50 values for Cisplatin are representative and can vary based on experimental conditions.
From the available data, this compound demonstrates potent antiproliferative activity, with IC50 values in the low micromolar range against colon and lung cancer cell lines.[4] Notably, in some instances, its sulfur analogue, benzyl isothiocyanate, shows no such activity, highlighting the specific role of the selenium moiety.[4] When compared to the widely used chemotherapeutic agent Cisplatin, this compound exhibits comparable or even superior potency in certain cancer cell lines.
Experimental Protocols
To validate the pro-apoptotic role of this compound, a series of well-established experimental protocols are employed. These assays allow for the quantification of cell death and the elucidation of the underlying molecular mechanisms.
Cell Viability Assay (MTT Assay)
Purpose: To determine the cytotoxic effect of this compound and calculate its IC50 value.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Following treatment, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Purpose: To quantify the percentage of cells undergoing apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Cells are treated with this compound at concentrations around the predetermined IC50 value for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-negative cells are live.
Western Blot Analysis for Apoptosis-Related Proteins
Purpose: To investigate the effect of this compound on the expression levels of key proteins involved in the apoptotic signaling pathway.
Methodology:
-
Protein Extraction: Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP).
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Visualizing the Molecular Pathways
To better understand the complex interactions involved in this compound-induced apoptosis, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
References
- 1. Selenium Compounds, Apoptosis and Other Types of Cell Death: An Overview for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposed organoselenium tethered amidic acids as apoptosis inducers in melanoma cancer via P53, BAX, caspases-3, 6, 8, 9, BCL-2, MMP2, and MMP9 modulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Potential Anticancer Activity of Some Novel Selenocyanates and Diselenides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Benzyl Isothiocyanate Induces Apoptosis via Reactive Oxygen Species-Initiated Mitochondrial Dysfunction and DR4 and DR5 Death Receptor Activation in Gastric Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Benzyl Selenocyanate: A Mechanistic Overview and Transcriptomic Perspective
A comprehensive guide for researchers, scientists, and drug development professionals on the molecular effects of benzyl selenocyanate, contextualized with comparative data from its structural analog, benzyl isothiocyanate.
Introduction
This compound (BSC) is an organoselenium compound recognized for its chemopreventive properties.[1] Despite its potential in cancer research, a comprehensive understanding of its mechanism of action at the transcriptomic level is currently lacking in publicly available literature. This guide aims to bridge this knowledge gap by summarizing the known molecular effects of BSC and presenting a comparative analysis with its well-studied sulfur analog, benzyl isothiocyanate (BITC), for which transcriptomic data are available. By examining the established signaling pathways of BSC and the detailed transcriptomic insights into BITC, we can infer potential mechanisms of BSC and highlight critical areas for future research.
Known Molecular Mechanisms of this compound
-
Inhibition of DNA Methyltransferase: BSC has been shown to inhibit DNA cytosine methyltransferase, an enzyme crucial for epigenetic regulation.[1][2] This inhibition can lead to changes in gene expression and may contribute to its anti-cancer effects.
-
Modulation of Protein Kinases: Studies have indicated that BSC can inhibit Protein Kinase A (PKA) and Protein Kinase C (PKC), both of which are key components of various signal transduction pathways that regulate cell growth, proliferation, and apoptosis.[1]
Comparative Analysis with Benzyl Isothiocyanate
Benzyl isothiocyanate (BITC) is a structurally similar compound where the selenium atom is replaced by a sulfur atom. Extensive research, including transcriptomic analyses, has provided a more detailed picture of its molecular mechanisms. These findings offer a valuable comparative framework for understanding the potential effects of BSC.
Data Presentation: Comparison of Molecular Effects
| Feature | This compound (BSC) | Benzyl Isothiocyanate (BITC) |
| Primary Cellular Effect | Chemopreventive | Antitumor, Antimicrobial |
| Known Molecular Targets | DNA cytosine methyltransferase, PKA, PKC[1] | STAT3, mTOR, Matrix Metalloproteinases (MMP-2, MMP-9), uPA[3][4][5] |
| Affected Signaling Pathways | Not fully elucidated | MAPK (JNK, p38, ERK1/2), PI3K-AKT, Wnt/β-catenin, Nrf2/HO-1, NF-κB[6][7][8] |
| Transcriptomic Data | Not available | Available (e.g., in Staphylococcus aureus, cervical cancer cells)[9][10][11][12] |
| Induced Cellular Processes | Inhibition of carcinogenesis[1] | Apoptosis, Autophagy, Inhibition of migration and invasion[4][5][7] |
Signaling Pathways
The signaling pathways modulated by BSC are not yet fully characterized. However, for BITC, research has revealed a complex interplay of multiple pathways contributing to its anticancer effects.
This compound Signaling
Based on current knowledge, the signaling effects of this compound are understood to a limited extent, primarily focusing on the inhibition of key protein kinases.
Caption: Known inhibitory effects of this compound.
Benzyl Isothiocyanate Signaling Pathway
Transcriptomic and proteomic studies have revealed that BITC impacts multiple interconnected signaling pathways, leading to the induction of apoptosis and autophagy in cancer cells.
Caption: BITC-modulated signaling leading to apoptosis.
Experimental Protocols: A Proposed Approach for Comparative Transcriptomics of this compound
To elucidate the transcriptomic effects of this compound, a standard RNA-sequencing (RNA-seq) workflow is recommended. This would provide a global view of gene expression changes induced by BSC treatment and allow for direct comparison with untreated cells and cells treated with other compounds like BITC.
Hypothetical Experimental Workflow
Caption: Proposed RNA-seq workflow for BSC transcriptomics.
1. Cell Culture and Treatment:
-
Select an appropriate cancer cell line (e.g., breast, prostate, colon cancer).
-
Culture cells to ~80% confluency.
-
Treat cells with this compound at a predetermined effective concentration (e.g., IC50) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours). Include a treatment arm with benzyl isothiocyanate for direct comparison.
-
Harvest cells for RNA extraction.
2. RNA Extraction and Quality Control:
-
Isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA integrity and quantity using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer). A high RNA Integrity Number (RIN) is crucial for reliable results.
3. Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Perform high-throughput sequencing on a platform such as the Illumina NovaSeq.
4. Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes (DEGs) between this compound-treated and control groups.
-
Conduct pathway and gene ontology enrichment analysis to identify the biological processes and signaling pathways affected by this compound.
Conclusion
While the chemopreventive potential of this compound is acknowledged, the underlying molecular mechanisms remain largely unexplored at the transcriptomic level. The comprehensive data available for its structural analog, benzyl isothiocyanate, provides a valuable roadmap for future investigations. A comparative transcriptomic analysis, as outlined in the proposed experimental workflow, would be a critical step in fully elucidating the mechanism of action of this compound. Such a study would not only identify novel therapeutic targets but also pave the way for the rational design of more effective selenium-based anticancer agents. The insights gained would be invaluable for researchers, scientists, and drug development professionals dedicated to advancing cancer therapy.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. This compound|CAS 4671-93-6|DC Chemicals [dcchemicals.com]
- 3. Benzyl Isothiocyanate (BITC) Induces Reactive Oxygen Species-dependent Repression of STAT3 Protein by Down-regulation of Specificity Proteins in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzyl isothiocyanate induces protective autophagy in human prostate cancer cells via inhibition of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzyl isothiocyanate (BITC) inhibits migration and invasion of human colon cancer HT29 cells by inhibiting matrix metalloproteinase-2/-9 and urokinase plasminogen (uPA) through PKC and MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzyl isothiocyanates modulate inflammation, oxidative stress, and apoptosis via Nrf2/HO-1 and NF-κB signaling pathways on indomethacin-induced gastric injury in rats - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. Benzyl isothiocyanate triggers apoptosis by initiating autophagy through the generation of ROS and modulating the MAPK and PI3K-AKT pathway in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzyl isothiocyanate suppresses development and metastasis of murine mammary carcinoma by regulating the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Downregulated Expression of Virulence Factors Induced by Benzyl Isothiocyanate in Staphylococcus Aureus: A Transcriptomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synergistic Antibacterial Mechanism of Benzyl Isothiocyanate and Resveratrol Against Staphylococcus aureus Revealed by Transcriptomic Analysis and Their Application in Beef [mdpi.com]
- 12. Synergistic Antibacterial Mechanism of Benzyl Isothiocyanate and Resveratrol Against Staphylococcus aureus Revealed by Transcriptomic Analysis and Their Application in Beef - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Benzyl Selenocyanate as a DNMT Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Benzyl selenocyanate, an organoselenium compound, has been identified as a potential inhibitor of DNA methyltransferases (DNMTs), enzymes crucial in epigenetic regulation. This guide provides a comparative analysis of this compound's specificity as a DNMT inhibitor, presenting available experimental data and outlining protocols for its comprehensive evaluation.
Executive Summary
This compound demonstrates inhibitory activity against DNA (cytosine-5)-methyltransferases (Mtase) with a reported half-maximal inhibitory concentration (IC50) of 8.4 µM.[1] Its proposed mechanism of action involves the oxidation of DNMTs. However, a detailed characterization of its specificity across different DNMT isoforms and potential off-target effects is still emerging. This guide aims to consolidate the current knowledge and provide a framework for further investigation.
Comparative Analysis of DNMT Inhibitors
To contextualize the inhibitory potential of this compound, it is essential to compare its activity with other known DNMT inhibitors.
| Compound | Type | Target(s) | IC50 (µM) | Mechanism of Action |
| This compound | Organoselenium | DNMT (general) | 8.4[1] | Oxidation of DNMTs |
| 5-Azacytidine | Nucleoside Analog | DNMT1, DNMT3A, DNMT3B | Varies with cell line | Incorporation into DNA, covalent trapping of DNMTs |
| Decitabine (5-aza-2'-deoxycytidine) | Nucleoside Analog | DNMT1, DNMT3A, DNMT3B | Varies with cell line | Incorporation into DNA, covalent trapping of DNMTs |
| SGI-1027 | Non-nucleoside | DNMT1, DNMT3A, DNMT3B | DNMT1: 7.5, DNMT3A: 8.0, DNMT3B: 12.5 | Competitive with S-Adenosyl-L-methionine (SAM) |
| RG108 | Non-nucleoside | DNMT1 | 0.04-0.115 | Blocks the catalytic site |
| Epigallocatechin-3-gallate (EGCG) | Natural Product | DNMT1 | Varies with assay | Blocks the catalytic site |
Table 1: Comparison of this compound with other DNMT inhibitors.
Experimental Protocols for Specificity Assessment
To thoroughly assess the specificity of this compound, a series of in vitro and cell-based assays are recommended.
In Vitro DNMT Isoform Inhibition Assay
This assay determines the IC50 values of this compound against individual DNMT isoforms (DNMT1, DNMT3A, and DNMT3B).
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human DNMT1, DNMT3A, and DNMT3B enzymes and a suitable DNA substrate (e.g., poly(dI-dC)) are prepared in assay buffer.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Reaction Initiation: The DNMT enzyme, DNA substrate, and this compound are incubated with the methyl donor, S-adenosyl-L-methionine (SAM), labeled with a radioactive isotope (e.g., ³H) or using a non-radioactive detection method.
-
Reaction Quenching and Detection: The reaction is stopped, and the incorporation of the methyl group into the DNA is quantified.
-
Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Off-Target Activity Profiling
To evaluate the selectivity of this compound, it is crucial to test its activity against a panel of other enzymes, particularly those with similar substrate binding sites or known to be affected by related compounds.
-
Kinase Profiling: A broad panel of kinases (e.g., PKA, PKC, and others) should be screened to determine potential off-target inhibition. Commercially available kinase profiling services can provide IC50 values against hundreds of kinases.
-
Cytochrome P450 (CYP) Inhibition Assay: The potential for drug-drug interactions can be assessed by testing this compound against major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
hERG Channel Assay: To evaluate the risk of cardiac toxicity, an in vitro hERG potassium channel assay is recommended.
Cell-Based Target Engagement Assay
The Cellular Thermal Shift Assay (CETSA) can be employed to verify the direct binding of this compound to DNMTs in a cellular context.
Protocol:
-
Cell Treatment: Cells are treated with this compound or a vehicle control.
-
Heating: The treated cells are heated at various temperatures to induce protein denaturation.
-
Lysis and Centrifugation: Cells are lysed, and insoluble, aggregated proteins are separated by centrifugation.
-
Protein Detection: The amount of soluble DNMT in the supernatant is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates target engagement.
Signaling Pathways and Logical Relationships
Inhibition of DNMTs by this compound is expected to lead to the demethylation of CpG islands in the promoter regions of tumor suppressor genes, ultimately leading to their re-expression. This can, in turn, induce cellular responses such as cell cycle arrest and apoptosis.
Conclusion
This compound presents an interesting scaffold for the development of DNMT inhibitors. The available data indicates a general inhibitory activity towards DNMTs. However, to establish its therapeutic potential, a rigorous assessment of its isoform specificity and off-target effects is imperative. The experimental protocols and comparative data presented in this guide provide a comprehensive framework for researchers to systematically evaluate the specificity of this compound and guide future drug development efforts in the field of epigenetic modulation.
References
Safety Operating Guide
Proper Disposal of Benzyl Selenocyanate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of benzyl selenocyanate (CAS No: 4671-93-6) in a laboratory setting. The following procedures are designed to ensure the safety of researchers and compliance with environmental regulations.
Immediate Safety and Hazard Information
This compound is a compound that demands careful handling due to its toxicological profile. It is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] While comprehensive toxicological data is not available, it may be harmful if inhaled or absorbed through the skin and can cause irritation to the eyes, skin, and respiratory system.[2]
Key Hazards:
-
Acute Oral Toxicity: Harmful if ingested.[1]
-
Environmental Hazard: Very toxic to aquatic organisms.[1] Avoid release into the environment at all costs.[1]
-
Potential Irritant: May cause skin, eye, and respiratory irritation.[2]
-
Reactivity: Contact with strong acids may liberate toxic gas.[3] It is incompatible with strong acids, alkalis, and strong oxidizing or reducing agents.[1]
-
Hazardous Decomposition: Under fire conditions, it may decompose to emit toxic fumes, including hydrogen cyanide, carbon oxides, and nitrogen oxides.[3]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[3]
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[2]
-
Skin and Body Protection: Wear a standard laboratory coat.[3]
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1] If exposure limits are likely to be exceeded, a NIOSH/MSHA-approved respirator should be worn.[3]
Quantitative Safety Data
The following table summarizes key quantitative regulatory and safety limits pertinent to the handling of this compound and other selenium compounds.
| Parameter | Value | Regulation/Source | Notes |
| OSHA PEL (Selenium Compounds, as Se) | 0.2 mg/m³ (8-hr TWA) | OSHA[4][5] | Permissible Exposure Limit; Time-Weighted Average over an 8-hour workday. |
| NIOSH REL (Selenium Compounds, as Se) | 0.2 mg/m³ (10-hr TWA) | NIOSH[4][6] | Recommended Exposure Limit; Time-Weighted Average over a 10-hour workday. |
| NIOSH IDLH (Selenium, as Se) | 1 mg/m³ | NIOSH[4][6] | Immediately Dangerous to Life or Health; maximum concentration from which one could escape within 30 minutes without any escape-impairing symptoms. |
| RCRA Waste Code (Selenium) | D010 | EPA | Designates selenium-containing waste as hazardous if it meets the toxicity characteristic. |
| RCRA TCLP Limit (Selenium) | 1.0 mg/L | EPA[5] | Toxicity Characteristic Leaching Procedure limit. Waste that produces a leachate above this concentration must be managed as hazardous waste. |
| Oral LD50 (this compound) | Not Available | [2] | No definitive data is currently available for acute oral toxicity. The substance is classified as harmful if swallowed based on available information.[1] |
| Dermal LD50 (this compound) | Not Available | [2] | No data available. |
| Inhalation LC50 (this compound) | Not Available | [2] | No data available. |
Operational Plans: Spill and Disposal Procedures
Spill Cleanup Protocol
Immediate containment is critical to prevent environmental release. Never wash spills down the drain.
For Solid/Powder Spills:
-
Evacuate the immediate area and ensure adequate ventilation (use a fume hood if the spill is contained within one).
-
Wearing appropriate PPE, gently cover the spill with a plastic sheet or tarp to minimize the generation of dust.[3]
-
Carefully take up the material mechanically (e.g., with a scoop or dustpan) and place it into a clearly labeled, sealable hazardous waste container. Avoid creating dust.[3]
-
Decontaminate the spill area by scrubbing with alcohol or a suitable laboratory detergent.[1]
-
Collect all cleanup materials (gloves, wipes, plastic sheet) and place them in the same hazardous waste container.
For Solutions:
-
Wearing appropriate PPE, contain the spill using an absorbent material (e.g., diatomite, universal binders, or vermiculite).[1]
-
Absorb the solution completely.
-
Scoop the saturated absorbent material into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the spill area by scrubbing with alcohol.[1]
-
Collect all contaminated cleanup materials and place them in the hazardous waste container.
Step-by-Step Disposal Plan
All this compound waste is considered hazardous. Disposal must be conducted in accordance with federal, state, and local regulations through your institution's Environmental Health & Safety (EHS) office.
Step 1: Waste Collection and Segregation
-
NEVER dispose of this compound or its solutions down the sanitary sewer.
-
Establish designated, sealed, and clearly labeled hazardous waste containers for all waste streams.
-
Solid Waste: Collect un-dissolved this compound, contaminated weigh boats, and contaminated consumables (e.g., gloves, wipes) in a container labeled "Hazardous Waste: this compound (Solid)."
-
Organic Solvent Waste: Collect solutions of this compound in organic solvents in a container labeled "Hazardous Waste: this compound in [Solvent Name]."
-
Aqueous Waste: Collect any aqueous solutions containing this compound in a separate container labeled "Hazardous Waste: this compound (Aqueous)." Do not mix with organic solvent waste.
Step 2: Arrange for Pickup
-
Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Contact your institution's EHS office to schedule a pickup for hazardous waste disposal.
Experimental Protocol: Laboratory-Scale Chemical Inactivation
For research settings, it may be desirable to chemically convert this compound into a more stable and less reactive form (a diselenide) prior to disposal. This procedure reduces the hazard but does not declassify the material as hazardous waste. The resulting material must still be disposed of through EHS. This should be performed in a fume hood with appropriate PPE.
Objective: To reduce the selenocyanate moiety to a selenol, which then dimerizes to the more stable dibenzyl diselenide.
Materials:
-
This compound waste solution (in a compatible solvent like acetonitrile or ethanol).
-
Reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Borohydride (NaBH₄). TCEP is often preferred for its selectivity and compatibility with a wider range of functional groups.[7]
-
Stir plate and stir bar.
-
Appropriate reaction flask.
Methodology:
-
Place the this compound waste solution into a reaction flask equipped with a stir bar inside a chemical fume hood.
-
Slowly add a slight molar excess (approx. 1.1 to 1.5 equivalents) of the chosen reducing agent (e.g., TCEP) to the stirring solution at room temperature. If using NaBH₄, the addition should be done carefully in small portions, as it can react vigorously.
-
Allow the reaction to stir at room temperature. The reaction progress can be monitored by the disappearance of the starting material using an appropriate technique like Thin Layer Chromatography (TLC). The reduction is often rapid.[7]
-
Once the reaction is complete, the resulting solution now contains dibenzyl diselenide.
-
Transfer the entire reaction mixture into a properly labeled hazardous waste container (e.g., "Hazardous Waste: Dibenzyl Diselenide in [Solvent Name]").
-
Arrange for disposal with your EHS office.
Visualizations
The following diagrams illustrate the key logical and chemical pathways for the proper management of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
Caption: Chemical pathway for the inactivation of this compound.
References
- 1. This compound|4671-93-6|MSDS [dcchemicals.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Selenium [cdc.gov]
- 5. osha.gov [osha.gov]
- 6. Table 8-1, Regulations and Guidelines Applicable to Selenium - Toxicological Profile for Selenium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mechanism-Based Inhibition of Histone Deacetylase 6 by a Selenocyanate is Subject to Redox Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
